6-Methylsulfonyloxindole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-methylsulfonyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZMOXYEJGJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378527 | |
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-63-9 | |
| Record name | 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 6-Methylsulfonyloxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylsulfonyloxindole is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the oxindole scaffold and the versatile properties of the methylsulfonyl group. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its predicted physicochemical and spectroscopic properties, and detailed experimental protocols. The information herein is curated for researchers and professionals engaged in the exploration of novel therapeutic agents.
Introduction
The oxindole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methylsulfonyl group at the 6-position of the oxindole ring is anticipated to modulate the molecule's electronic properties, solubility, and potential for biological interactions. Sulfonyl-containing compounds are known to exhibit diverse pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] This guide outlines a plausible and efficient synthetic route to this compound, alongside a predictive analysis of its key properties to facilitate its synthesis and future investigation.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be envisioned starting from a readily available substituted aniline. A two-step sequence involving a palladium-catalyzed intramolecular C-H functionalization is a modern and efficient approach for the synthesis of substituted oxindoles.[6]
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
This synthetic strategy involves the acylation of 4-(methylsulfonyl)aniline with chloroacetyl chloride to form the corresponding α-chloroacetanilide intermediate. This is followed by a palladium-catalyzed intramolecular cyclization to yield the target this compound. This approach is advantageous due to its high regioselectivity and functional group tolerance.[6]
Predicted Physicochemical and Spectroscopic Properties
The following tables summarize the predicted physicochemical and spectroscopic properties of this compound based on data from analogous sulfonyl-substituted heterocyclic compounds and substituted oxindoles.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₉NO₃S |
| Molecular Weight | 211.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| Boiling Point | Not available (likely decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |
| pKa | ~10-11 (amide N-H) |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.8 (s, 1H, NH), 7.8-7.6 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 3.6 (s, 2H, CH₂), 3.2 (s, 3H, SO₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 176.0 (C=O), 145.0 (C-Ar), 140.0 (C-Ar), 138.0 (C-Ar), 125.0 (C-Ar), 120.0 (C-Ar), 110.0 (C-Ar), 44.0 (SO₂CH₃), 36.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1710-1730 (C=O stretch), 1300-1350 (asymmetric SO₂ stretch), 1150-1180 (symmetric SO₂ stretch) |
| Mass Spectrometry (ESI-MS) | m/z 212.03 [M+H]⁺, 234.01 [M+Na]⁺ |
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the proposed reaction scheme.
Synthesis of 2-Chloro-N-(4-(methylsulfonyl)phenyl)acetamide (Intermediate 1)
Materials:
-
4-(Methylsulfonyl)aniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(methylsulfonyl)aniline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide as a solid.
Synthesis of this compound
Materials:
-
2-Chloro-N-(4-(methylsulfonyl)phenyl)acetamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine 2-chloro-N-(4-(methylsulfonyl)phenyl)acetamide (1.0 eq), palladium(II) acetate (0.05 eq), and 2-(di-tert-butylphosphino)biphenyl (0.1 eq).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the oxindole scaffold is a well-established pharmacophore. Derivatives are known to interact with a variety of biological targets, including kinases, phosphatases, and G-protein coupled receptors. The introduction of a methylsulfonyl group could potentially enhance these interactions or introduce novel activities. Sulfonamides, for instance, are a class of compounds with a broad range of biological effects, including antibacterial and anticancer properties.[3][4][5][7][8]
A potential area of investigation for this compound could be its activity as a kinase inhibitor, a common mechanism of action for many oxindole-based drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Experimental Workflow Overview
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for synthesis, purification, and evaluation.
Conclusion
This technical guide provides a foundational framework for the synthesis and study of this compound. The proposed synthetic route is based on robust and well-established methodologies in organic chemistry. The predicted physicochemical and spectroscopic data offer valuable benchmarks for the characterization of this novel compound. Further investigation into the biological activities of this compound is warranted and may lead to the discovery of new therapeutic agents.
References
6-Methylsulfonyloxindole: A Technical Guide to its Potential Mechanisms of Action
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action for 6-Methylsulfonyloxindole. This guide, therefore, provides an in-depth analysis of the well-documented biological activities of structurally related oxindole and sulfonyl oxindole derivatives. The information presented herein serves as a predictive framework and a foundation for directing future research into the pharmacological profile of this compound.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a methylsulfonyl group suggests that this compound may exhibit activities similar to other sulfonylated oxindoles, which are frequently investigated for their potential as therapeutic agents. This guide explores the most probable mechanisms of action based on this structural analogy, focusing on anticancer and enzyme inhibitory activities.
Potential Anticancer Mechanisms of Action
Oxindole derivatives are most prominently recognized for their anticancer properties, often acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
Tyrosine Kinase Inhibition
Many oxindole-based compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are key components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of cancer. Sunitinib, an approved anticancer drug, is a well-known example of an oxindole derivative that inhibits multiple RTKs.
Potential Mechanism: this compound may act as an ATP-competitive inhibitor at the kinase domain of various RTKs, such as VEGFR, PDGFR, and c-KIT. By blocking the binding of ATP, the compound would prevent the autophosphorylation and subsequent activation of the kinase, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for tumor cell proliferation and angiogenesis.
Quantitative Data for Structurally Related Oxindole-Based Tyrosine Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Sunitinib | VEGFR-2, PDGFR-β | 2 | HUVEC | [1] |
| Sunitinib | c-KIT | 10 | GIST882 | [1] |
| Axitinib | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | - | - |
| Nintedanib | VEGFR-2, FGFR-1, PDGFR-α | 13, 37, 59 | - | [1] |
Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Materials:
-
Recombinant human tyrosine kinase (e.g., VEGFR-2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
384-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
Add the kinase, peptide substrate, and the test compound at various concentrations to the wells of the microtiter plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Predicted inhibition of a generic RTK signaling pathway by this compound.
Bruton's Tyrosine Kinase (BTK) Inhibition
Recent studies have highlighted oxindole sulfonamide derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[2] BTK is a clinically validated target in B-cell malignancies.
Potential Mechanism: this compound could potentially bind to the active site of BTK, interfering with its kinase activity. Inhibition of BTK would block the downstream signaling cascade involving PLCγ2, leading to the suppression of B-cell activation, proliferation, and survival. This mechanism is particularly relevant for hematological cancers such as Burkitt's lymphoma.[2]
Quantitative Data for Oxindole Sulfonamide BTK Inhibitors
| Compound ID | IC50 (µM) in RAMOS cells (Burkitt's lymphoma) | Reference |
| PID-4 | 2.29 ± 0.52 | [2] |
| PID-6 | 9.37 ± 2.47 | [2] |
| PID-19 | 2.64 ± 0.88 | [2] |
Experimental Protocol: Cell-Based BTK Autophosphorylation Assay
Objective: To assess the inhibitory effect of this compound on BTK activity within a cellular context.
Materials:
-
RAMOS (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
Western blot apparatus and reagents
-
Cell culture plates
Procedure:
-
Culture RAMOS cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for a short period (e.g., 10 minutes).
-
Harvest the cells and lyse them on ice using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK, which reflects the inhibitory effect of the compound.
Caption: Potential inhibition of the BTK signaling pathway by this compound.
Potential Enzyme Inhibition Mechanisms
Beyond kinase inhibition, the oxindole scaffold is known to interact with other classes of enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment. Oxindole derivatives have been specifically designed as mechanism-based inhibitors of IDO1.[3]
Potential Mechanism: this compound could act as an inhibitor of IDO1. By blocking the degradation of tryptophan, the compound would help to restore T-cell function within the tumor microenvironment, thereby promoting an anti-tumor immune response.
Quantitative Data for Oxindole-Based IDO1 Inhibitors
| Compound | IC50 (µM) against purified human IDO1 | Reference |
| Compound 12a | 1.8 ± 0.1 | [3] |
| Compound 12b | 2.5 ± 0.2 | [3] |
| Epacadostat (Reference) | 0.01 ± 0.001 | [3] |
Experimental Protocol: Spectrophotometric IDO1 Inhibition Assay
Objective: To measure the inhibitory activity of this compound against purified human IDO1 enzyme.
Materials:
-
Recombinant human IDO1
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
This compound
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the purified IDO1 enzyme and various concentrations of this compound to the wells of the microplate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow-colored complex.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Caption: Predicted inhibition of the IDO1 enzyme by this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on the oxindole class of compounds provides a strong basis for predicting its biological activities. The most promising avenues for investigation appear to be in the realm of anticancer therapeutics, specifically through the inhibition of protein kinases such as RTKs and BTK, or through the modulation of the tumor microenvironment via inhibition of enzymes like IDO1. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential mechanisms. Future research, including in vitro enzyme assays, cell-based signaling studies, and eventually in vivo models, will be essential to fully elucidate the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Sulfonyl-Substituted Indole and Oxindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole and oxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a methylsulfonyl group can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency and selectivity for various biological targets. While the specific focus of this guide is on 6-Methylsulfonyloxindole derivatives, the available body of scientific literature is more extensive for closely related analogs, such as N-methylsulfonyl-indole and other sulfonyl-containing oxindole derivatives. Therefore, this technical guide will provide an in-depth overview of the biological activities of these representative sulfonyl-containing indole and oxindole derivatives, with a particular focus on their anti-inflammatory and anticancer properties. The information presented herein is synthesized from peer-reviewed research to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Anti-inflammatory Activity of N-Methylsulfonyl-Indole Derivatives
A significant body of research highlights the potent anti-inflammatory effects of N-methylsulfonyl-indole derivatives, primarily through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1][2] These enzymes are key players in the arachidonic acid cascade, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Dual COX/5-LOX Inhibition
Several N-methylsulfonyl-indole derivatives have been synthesized and evaluated for their inhibitory activity against COX-1, COX-2, and 5-LOX.[1][2] The quantitative data for some of the most potent compounds are summarized in the table below.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4d | 15.23 | 0.15 | 0.98 | 101.53 | [1][2] |
| 4e | 13.57 | 0.12 | 1.02 | 113.08 | [1][2] |
| 5b | 10.11 | 0.21 | 1.21 | 48.14 | [1][2] |
| 5d | 9.87 | 0.18 | 0.56 | 54.83 | [1][2] |
| Indomethacin | 0.11 | 0.62 | - | 0.18 | [1][2] |
| Celecoxib | 15.85 | 0.09 | - | 176.11 | [1][2] |
Table 1: In vitro inhibitory concentrations (IC₅₀) of N-methylsulfonyl-indole derivatives against COX-1, COX-2, and 5-LOX enzymes.
dot
Figure 1: Inhibition of the Arachidonic Acid Pathway by N-Methylsulfonyl-Indole Derivatives.
Anticancer Activity of Sulfonyl-Containing Oxindole Derivatives
Oxindole derivatives bearing sulfonyl groups have emerged as a promising class of anticancer agents, primarily functioning as kinase inhibitors.[3][4] These compounds target various protein kinases that are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, and angiogenesis.
Kinase Inhibitory Activity
Several sulfonyl-containing oxindole derivatives have demonstrated potent inhibitory activity against a range of cancer-related kinases. The table below summarizes the in vitro anticancer activity of representative compounds against various human cancer cell lines.
| Compound | Target Kinase(s) | Cell Line | IC₅₀ (µM) | Reference |
| Sunitinib | VEGFR, PDGFR, c-KIT | A549 (Lung) | 5.8 | [4] |
| HCT116 (Colon) | 4.2 | [4] | ||
| MCF-7 (Breast) | 6.5 | [4] | ||
| Arylsulfoanilide-oxindole hybrid | eIF2α phosphorylation | NCI-H460 (Lung) | ~1.0 | [5] |
| Spiro oxindole derivative 6 | Not specified | MCF-7 (Breast) | 3.55 | [6] |
| MDA-MB-231 (Breast) | 4.40 | [6] |
Table 2: In vitro anticancer activity (IC₅₀) of representative sulfonyl-containing oxindole derivatives.
dot
Figure 2: General workflow for in vitro anticancer screening of this compound derivatives.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the synthesis and biological evaluation of the discussed sulfonyl-containing indole and oxindole derivatives.
General Method for Synthesis of N-Methylsulfonyl-Indole Derivatives (Compounds 4a-e)[1]
To a solution of the appropriate N-phenylhydrazinecarbothioamide (1 mmol) in a suitable solvent, 1-(methylsulfonyl)-1H-indole-3-carbaldehyde (1 mmol) is added. The reaction mixture is refluxed for a specified period. After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized from an appropriate solvent to yield the final product.
In Vitro COX-1/COX-2 and 5-LOX Inhibition Assay[1][2]
The inhibitory activity of the synthesized compounds on COX-1, COX-2, and 5-LOX is determined using enzyme immunoassay (EIA) kits according to the manufacturer's instructions. The enzymes are incubated with arachidonic acid as the substrate in the presence and absence of the test compounds. The amount of prostaglandin or leukotriene produced is quantified spectrophotometrically. The IC₅₀ values are calculated from the concentration-response curves.
In Vitro Anticancer Activity (MTT Assay)[6]
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ values are determined.
Conclusion
Derivatives of indole and oxindole containing a methylsulfonyl group represent a promising area of research in medicinal chemistry. The N-methylsulfonyl-indole scaffold has yielded potent dual inhibitors of COX and 5-LOX, offering a potential therapeutic strategy for inflammatory diseases with a reduced side-effect profile. Similarly, sulfonyl-containing oxindoles have demonstrated significant potential as anticancer agents through the inhibition of various protein kinases. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this important class of compounds. Future work should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and exploring the in vivo efficacy of these promising derivatives.
References
- 1. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Methylsulfonyloxindole: Structure, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, predicted physicochemical properties, a proposed synthetic route, and potential biological significance of 6-Methylsulfonyloxindole. As a compound not extensively described in current literature, this document compiles reference data from structurally analogous molecules to offer a predictive but detailed profile for researchers interested in this and related molecular scaffolds.
Chemical Structure and Stereochemistry
This compound is a derivative of oxindole, a bicyclic aromatic heterocycle. The structure consists of an oxindole core with a methylsulfonyl group substituted at the 6-position of the benzene ring.
Systematic Name: 6-(Methylsulfonyl)-1,3-dihydro-2H-indol-2-one
Molecular Formula: C₉H₉NO₃S
Molecular Weight: 211.24 g/mol
Structure:
Stereochemistry: The parent this compound molecule is achiral as it does not possess any stereocenters. The oxindole core itself is planar, and the methylsulfonyl substituent does not introduce a chiral center. Chirality could be introduced by substitution at the C3 position of the oxindole ring with two different substituents.
Predicted Physicochemical and Spectroscopic Data
Due to the limited availability of experimental data for this compound, the following properties have been predicted based on data from structurally related compounds, including 6-bromooxindole, 6-methyloxindole, and phenyl methyl sulfone.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point (°C) | 180 - 195 | Based on the melting points of similar substituted oxindoles. |
| Boiling Point (°C) | > 300 | High due to polarity and potential for hydrogen bonding. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Typical for polar aprotic heterocyclic compounds. |
| pKa | ~10-11 for the N-H proton | Similar to the acidity of the N-H bond in oxindole. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Rationale / Comparison Compounds |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.7 (s, 1H, NH), δ ~7.8-7.9 (m, 2H, Ar-H), δ ~7.5 (d, 1H, Ar-H), δ ~3.6 (s, 2H, CH₂), δ ~3.2 (s, 3H, SO₂CH₃) | Chemical shifts are estimated based on the known spectra of 6-bromoindole, 6-methyloxindole, and the effect of the electron-withdrawing sulfonyl group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~176 (C=O), δ ~145 (Ar-C), δ ~138 (Ar-C), δ ~128 (Ar-C), δ ~125 (Ar-C), δ ~122 (Ar-C), δ ~110 (Ar-C), δ ~44 (SO₂CH₃), δ ~36 (CH₂) | Based on the known spectra of substituted oxindoles and the expected influence of the sulfonyl group on the aromatic carbon shifts. |
| IR Spectroscopy (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1700-1720 (C=O stretch, lactam), ~1300-1350 & ~1150-1200 (S=O asymmetric and symmetric stretch), ~1610-1620 (C=C aromatic stretch) | Characteristic stretching frequencies for the functional groups are derived from data for phenyl methyl sulfone and substituted oxindoles.[1][2][3][4] |
| Mass Spectrometry (EI) | m/z 211 (M⁺), fragments corresponding to loss of SO₂CH₃, SO₂, CH₃ | The molecular ion peak is expected at the molecular weight. Fragmentation patterns would likely involve the loss of the sulfonyl group and its components. |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be approached via a copper-catalyzed cross-coupling reaction between a 6-halooxindole precursor and a sulfinate salt. The following is a detailed, proposed protocol based on established methods for the synthesis of aryl sulfones from aryl halides.[5][6][7][8]
Workflow Diagram
Materials and Reagents:
-
6-Bromooxindole
-
Sodium methanesulfinate (CH₃SO₂Na)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromooxindole (1.0 mmol), sodium methanesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMSO (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been reported, the oxindole and aryl sulfonamide moieties are present in numerous biologically active compounds. Substituted oxindoles are known to exhibit a wide range of pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory effects.[9][10][11][12][13] Aryl sulfonamides are a well-established class of therapeutic agents with applications as antibacterial, antiviral, and anticancer drugs.[14][15][16][17]
Given the structural features of this compound, it is plausible that it could interact with various biological targets. For instance, many small molecule kinase inhibitors feature a heterocyclic core and sulfonamide groups that can form key hydrogen bonds within the ATP-binding pocket of kinases.
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a protein kinase involved in a cancer-related signaling pathway.
This guide serves as a foundational resource for the scientific community to stimulate further research into the synthesis, characterization, and potential therapeutic applications of this compound and its derivatives. The provided predictive data and experimental protocols offer a solid starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfone, methyl phenyl [webbook.nist.gov]
- 4. Sulfone, methyl phenyl [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ajchem-b.com [ajchem-b.com]
In Vitro Anti-inflammatory Activity of N-methylsulfonylindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro anti-inflammatory properties of novel N-methylsulfonylindole derivatives. The following sections detail the quantitative data from key experiments, the precise experimental protocols utilized, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-inflammatory agents.
Core Findings and Data Presentation
Recent studies have focused on the synthesis and evaluation of new series of N-methylsulfonylindole derivatives for their potential as anti-inflammatory agents. These compounds have been assessed for their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade, namely cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α).
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity
A study on three novel series of N-methylsulfonylindole derivatives (designated as series 3a&b, 4a-e, and 5a-e) revealed significant inhibitory activity against COX and 5-LOX enzymes. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of these compounds. Celecoxib and Zileuton were used as reference inhibitors for COX-2 and 5-LOX, respectively. The selectivity index (SI) for COX-2 was calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Table 1: In Vitro COX-1, COX-2, and 5-LOX Inhibitory Activities of N-methylsulfonylindole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | 5-LOX IC50 (µM) |
| 4d | 10.11 | 0.11 | 91.91 | 0.89 |
| 4e | 11.25 | 0.10 | 112.5 | 1.11 |
| 5b | 12.50 | 0.13 | 96.15 | 0.95 |
| 5d | 9.80 | 0.09 | 108.89 | 0.78 |
| Celecoxib | 13.50 | 0.12 | 112.5 | - |
| Zileuton | - | - | - | 0.81 |
Data extracted from "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect..."
Inhibition of TNF-α Production in RAW264.7 Macrophages
The anti-inflammatory potential of these derivatives was further evaluated by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), was used as a reference compound.
Table 2: In Vitro TNF-α Inhibition by N-methylsulfonylindole Derivatives [1][2]
| Compound (at 10 µM) | % Inhibition of TNF-α |
| 4d | 70.3 |
| 4e | 78.9 |
| 5b | 72.5 |
| 5d | 80.1 |
| Indomethacin | 82.4 |
Data extracted from "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect..."[1][2]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the anti-inflammatory activity of the N-methylsulfonylindole derivatives.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 was determined using enzyme immune assay (EIA) kits. This assay measures the concentration of prostaglandins produced by the COX enzymes.
Protocol:
-
Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are provided with the EIA kit.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the specific COX enzyme.
-
Incubation with Inhibitor: The synthesized compounds (inhibitors) at various concentrations are pre-incubated with the COX enzyme for a specified period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Termination and Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) as per the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the tested compound.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory effect of the compounds on 5-LOX was assessed by measuring the production of leukotrienes from arachidonic acid.
Protocol:
-
Enzyme Source: A preparation of 5-lipoxygenase from a suitable source (e.g., potato tubers or recombinant human enzyme) is used.
-
Reaction Buffer: The assay is typically performed in a phosphate buffer (pH 6.3) containing ATP and calcium chloride.
-
Incubation: The test compounds are pre-incubated with the 5-LOX enzyme.
-
Substrate Addition: The reaction is started by adding the substrate, linoleic acid or arachidonic acid.
-
Detection: The formation of the hydroperoxy derivative of the fatty acid is measured spectrophotometrically at 234 nm.
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
TNF-α Release Assay in RAW264.7 Macrophages
This assay quantifies the inhibitory effect of the compounds on the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[1][2]
Protocol:
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: The cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the N-methylsulfonylindole derivatives for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a specific ELISA kit according to the manufacturer's protocol.
-
Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the concentrations in treated wells to those in LPS-stimulated, untreated wells.
Visualizations: Pathways and Workflows
To better illustrate the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Arachidonic Acid Cascade and Inhibition by N-methylsulfonylindole Derivatives.
Caption: Experimental Workflow for TNF-α Inhibition Assay in RAW264.7 Macrophages.
Caption: Simplified LPS-induced NF-κB Signaling Pathway Leading to TNF-α Production.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Antioxidant Properties of Novel Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent electronic properties and ability to be readily functionalized have led to the development of a plethora of derivatives with diverse biological activities. Among these, the antioxidant potential of novel indole derivatives has garnered significant attention due to the critical role of oxidative stress in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the antioxidant properties of these emerging compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.
Core Concepts in Antioxidant Activity of Indole Derivatives
Indole derivatives primarily exert their antioxidant effects through their ability to act as radical scavengers.[1] The electron-rich nature of the indole ring system allows for the donation of an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.[2][3][4] This process typically results in the formation of a stable indolyl radical, a key feature that underpins their antioxidant capacity. The presence of an unsubstituted nitrogen atom within the indole ring is often considered crucial for this activity.[5]
The structure-activity relationship (SAR) studies have revealed that the antioxidant potency of indole derivatives can be significantly modulated by the nature and position of substituents on the indole core. For instance, the introduction of hydroxyl or methoxy groups can enhance antioxidant activity. Furthermore, hybridization of the indole moiety with other pharmacophores, such as chalcones or caffeic acid, has yielded compounds with potent free radical scavenging capabilities.[6][7]
Quantitative Antioxidant Activity Data
The antioxidant efficacy of novel indole derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent metrics are determined to compare the potency of different compounds. The following tables summarize the quantitative data from recent studies.
Table 1: DPPH Radical Scavenging Activity of Novel Indole Derivatives
| Compound Class | Specific Derivative(s) | IC50 (µM) | Reference Compound | IC50 of Reference (µM) | Source |
| Indole-based Caffeic Acid Amides | 3j | 50.98 ± 1.05 | Trolox | Not specified in abstract | [7] |
| 3m | 67.64 ± 1.02 | Trolox | Not specified in abstract | [7] | |
| 3h | 86.77 ± 1.03 | Trolox | Not specified in abstract | [7] | |
| 3a | 95.81 ± 1.01 | Trolox | Not specified in abstract | [7] | |
| 3f | 136.8 ± 1.04 | Trolox | Not specified in abstract | [7] |
Table 2: ABTS Radical Cation Scavenging Activity of Novel Indole Derivatives
| Compound Class | Specific Derivative(s) | % Inhibition (at specific concentration) | Reference Compound | % Inhibition of Reference | Source |
| Indole-based Caffeic Acid Amides | 3a, 3f, 3h, 3j, 3m | Data presented as percentage inhibition | Trolox | Not specified in abstract | [7] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Novel Indole Derivatives
| Compound Class | Specific Derivative(s) | FRAP Value (µM Fe(II)/mg) | Reference Compound | FRAP Value of Reference | Source |
| Indole-based Caffeic Acid Amides | 3f, 3j, 3m | Data reported in study | Trolox | Not specified in abstract | [7] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Novel Indole Derivatives
| Compound Class | Specific Derivative(s) | ORAC Value (µmol TE/g) | Reference Compound | ORAC Value of Reference | Source |
| Indole-based Caffeic Acid Amides | 3f, 3j, 3m | Data reported in study | Trolox | Not specified in abstract | [7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in the evaluation of antioxidant properties. Below are standardized protocols for the key in vitro assays cited in the literature for indole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][9]
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test compounds: Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 20 mM).[7] Serially dilute the stock solution to obtain a range of concentrations.
-
Assay procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decolorization that is monitored spectrophotometrically.[9]
Methodology:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test compounds: Prepare serial dilutions of the indole derivatives as described for the DPPH assay.
-
Assay procedure:
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 determination: Determine the IC50 value from the concentration-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Methodology:
-
Preparation of FRAP reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Mix these solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Preparation of test compounds and standards: Prepare serial dilutions of the indole derivatives and a standard antioxidant (e.g., Trolox or FeSO₄).
-
Assay procedure:
-
Add a small volume of the test compound or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the absorbance values of the standard. The antioxidant capacity of the test compounds is expressed as equivalents of the standard (e.g., µM Trolox equivalents).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Methodology:
-
Reagents: Fluorescein (fluorescent probe), AAPH (radical initiator), Trolox (standard), and the test compounds.
-
Assay procedure (in a 96-well plate):
-
Add the fluorescent probe, the test compound or standard, and a buffer to each well.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
-
Measurement: Monitor the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation:
-
Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank.
-
Create a standard curve by plotting the net AUC of Trolox against its concentration.
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE).
-
Visualizing Mechanisms and Workflows
Understanding the underlying signaling pathways and experimental workflows is crucial for rational drug design and development. The following diagrams, generated using Graphviz, provide a visual representation of these complex processes.
Mechanism of Action: Radical Scavenging by Indole Derivatives
The primary antioxidant mechanism of indole derivatives involves the donation of a hydrogen atom or an electron to a free radical. This process is often described by two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Caption: General mechanism of radical scavenging by an indole derivative.
Experimental Workflow for In Vitro Antioxidant Assays
The systematic evaluation of the antioxidant potential of novel compounds follows a standardized workflow, from sample preparation to data analysis.
Caption: A typical workflow for evaluating antioxidant activity.
Signaling Pathway: Nrf2-ARE Antioxidant Response
While direct radical scavenging is a key mechanism, some indole derivatives may also exert their antioxidant effects by modulating intracellular signaling pathways. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a major regulator of endogenous antioxidant defenses.
Caption: The Nrf2-ARE antioxidant response pathway.
Conclusion and Future Directions
Novel indole derivatives represent a promising class of antioxidant agents with significant therapeutic potential. The ability to systematically evaluate their efficacy through robust in vitro assays and to understand their mechanisms of action is critical for advancing these compounds from the laboratory to clinical applications. Future research should focus on optimizing the antioxidant properties of indole derivatives through medicinal chemistry approaches, exploring their effects in in vivo models of oxidative stress-related diseases, and elucidating their interactions with key biological targets and signaling pathways. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further aid in the rational design of the next generation of indole-based antioxidants.[10]
References
- 1. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Emergence of N-Methylsulfonylindoles as Potent Antimicrobial Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In an era marked by the escalating threat of antimicrobial resistance (AMR), the scientific community is in a relentless pursuit of novel chemical scaffolds that can combat multidrug-resistant pathogens. Among the promising candidates, indole derivatives have garnered significant attention due to their prevalence in biologically active compounds. This technical guide focuses on a specific, highly promising subclass: synthesized N-methylsulfonylindole compounds. The addition of the N-methylsulfonyl group to the indole core has been shown to modulate the molecule's electronic and lipophilic properties, leading to significant antimicrobial activity.
This document provides a comprehensive overview of the synthesis, antimicrobial efficacy, and proposed mechanisms of action of these compounds. It is designed to serve as a core resource, presenting quantitative data in a comparative format, detailing essential experimental protocols, and visualizing complex pathways and workflows to accelerate research and development in this critical area.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of synthesized N-methylsulfonylindole derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of N-Methylsulfonylindole Derivatives
The following table summarizes the MIC values (in µg/mL) for various synthesized compounds against selected bacterial strains. Lower values indicate higher potency.
| Compound ID | Derivative Class | Target Microorganism | MIC (µg/mL) | Reference |
| 4b | N-Methylsulfonylindole Thiosemicarbazone | Salmonella enterica | Selective Activity | [2] |
| 4e | N-Methylsulfonylindole Thiosemicarbazone | Escherichia coli | Selective Activity | [2] |
| 5d | N-Methylsulfonylindole Thiazolidinone | Escherichia coli | Selective Activity | [2] |
| RuS2 | Phenylsulfonyl Indole-Ruthenium Complex | Staphylococcus aureus | 16 | [3] |
| RuS2 | Phenylsulfonyl Indole-Ruthenium Complex | Escherichia coli | 100 | [3] |
| RuS2 + PMB * | Phenylsulfonyl Indole-Ruthenium Complex | Escherichia coli | 3.125 | [3] |
| SMJ-2 | Substituted Indole | S. aureus (MRSA) | 4 | [4] |
| SMJ-4 | Substituted Indole | S. aureus (MRSA) | 4 | [4] |
*Activity in the presence of Polymyxin B (PMB), a membrane permeabilizer.[4]
Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. This section details the core methodologies for the synthesis of N-methylsulfonylindole compounds and their subsequent antimicrobial evaluation.
Synthesis of N-Methylsulfonylindole Derivatives
The synthesis of N-methylsulfonylindole derivatives typically follows a multi-step protocol, starting from a commercially available indole precursor.[2]
General Protocol:
-
N-Alkylation/Sulfonylation: The indole nitrogen is first deprotonated using a strong base (e.g., Sodium Hydride, NaH) in an aprotic solvent like Dimethylformamide (DMF) or Acetonitrile. Subsequently, it is reacted with methanesulfonyl chloride to attach the N-methylsulfonyl group.
-
Condensation: The key intermediate, N-methylsulfonylindole carboxaldehyde, is then reacted with a compound containing a primary amine, such as a thiosemicarbazide derivative, in a suitable solvent like absolute ethanol. This condensation reaction is often heated under reflux for several hours to form a thiosemicarbazone derivative.[2]
-
Cyclization (for Thiazolidinones): The thiosemicarbazone derivatives can be further cyclized. This is achieved by reacting them with an agent like ethyl chloroacetate in the presence of a base (e.g., sodium acetate) under reflux. This step yields the corresponding thiazolidinone ring structure.[2]
-
Purification: The final product is typically purified through filtration and recrystallization from an appropriate solvent (e.g., 95% ethanol) to yield the pure compound.[2]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]
Protocol:
-
Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in a liquid bacterial growth medium, such as Mueller-Hinton Broth (MHB).[7] This creates a gradient of decreasing compound concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum. This involves growing bacteria on an agar plate, harvesting fresh colonies, and suspending them in a saline solution to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[8] This suspension is then further diluted in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.[7]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
The Pharmacokinetic Profile of Sulfonylated Indoles: A Technical Guide to ADME Prediction and Drug-Likeness
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a sulfonyl moiety to this privileged structure can significantly modulate its physicochemical and pharmacological properties, leading to compounds with enhanced potency and selectivity. This technical guide provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of sulfonylated indoles. It is designed to equip researchers and drug development professionals with the critical knowledge to assess the pharmacokinetic potential of this important class of molecules.
ADME and Drug-Likeness Profile of Sulfonylated Indoles
The drug-likeness of a compound is a crucial concept in drug discovery, referring to the balance of molecular properties and structural features that influence whether a compound is likely to be an orally active drug. For sulfonylated indoles, these properties are heavily influenced by the nature and position of the sulfonyl group and other substituents on the indole ring.
In Silico ADME and Physicochemical Predictions
Computational tools are invaluable for the early assessment of the ADME properties of drug candidates. For a series of novel indole-based sulfonylhydrazones, in silico predictions have provided insights into their potential as orally bioavailable drugs. These studies often evaluate parameters governed by Lipinski's Rule of Five and other drug-likeness metrics.
A summary of the predicted physicochemical and ADME properties for a representative set of indolyl-methylidene phenylsulfonylhydrazones is presented in Table 1.[1] These predictions suggest that many compounds within this class possess favorable drug-like properties, including good gastrointestinal absorption and moderate water solubility.[1] However, most are predicted to be P-glycoprotein (P-gp) substrates and may exhibit inhibitory potential against various cytochrome P450 (CYP) enzymes, which are important considerations for potential drug-drug interactions.[1]
Table 1: Predicted Physicochemical and ADME Properties of Indole-Based Sulfonylhydrazone Derivatives [1]
| Compound ID | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | GI Absorption | Oral Bioavailability Score | BBB Permeability | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 3a | 355.42 | 3.15 | -3.85 | High | 0.55 | No | Yes | Yes | Yes | Yes | No | Yes |
| 3b | 385.45 | 3.48 | -4.21 | High | 0.55 | No | Yes | Yes | Yes | Yes | No | Yes |
| 3c | 399.87 | 3.25 | -4.10 | High | 0.55 | No | Yes | Yes | Yes | Yes | No | Yes |
| 3d | 389.87 | 3.82 | -4.68 | High | 0.55 | No | Yes | Yes | No | Yes | No | Yes |
| 3e | 389.87 | 3.82 | -4.68 | High | 0.55 | No | Yes | Yes | No | Yes | No | Yes |
| 3f | 420.28 | 4.10 | -4.95 | High | 0.55 | No | Yes | Yes | No | Yes | No | Yes |
| 3g | 384.48 | 3.32 | -4.24 | High | 0.55 | No | Yes | No | Yes | Yes | No | Yes |
| 3h | 414.50 | 3.65 | -4.60 | High | 0.55 | No | Yes | No | Yes | Yes | No | Yes |
| 3i | 428.93 | 3.42 | -4.49 | High | 0.55 | No | Yes | No | Yes | Yes | No | Yes |
| 3j | 418.93 | 3.99 | -5.07 | High | 0.55 | No | Yes | No | No | Yes | No | Yes |
| 4 | 422.32 | 4.60 | -6.01 | High | 0.55 | Yes | No | Yes | No | No | No | Yes |
Data sourced from in silico predictions.[1]
Biological Activity and Target Inhibition
Sulfonylated indoles have been investigated for their inhibitory activity against a range of biological targets, including cyclooxygenase-2 (COX-2), 5-hydroxytryptamine-6 (5-HT6) receptors, and epidermal growth factor receptor (EGFR) tyrosine kinase. The potency of these compounds is a key determinant of their therapeutic potential.
Cyclooxygenase (COX) Inhibition:
Certain sulfonylated indole derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[2][3] This makes them attractive candidates for the development of novel anti-inflammatory agents with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[4]
Table 2: COX-2 Inhibitory Activity of Selected Sulfonylated Indole Derivatives
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-Arylsulfonyl Indoles | Compound 3m | ~1 | ~5.9 | >5 | [3] |
| Sulfonamide-Substituted Pyrrolo[3,2,1-hi]indoles | Compound 2a | 0.053 | >10 | >188 | [2] |
5-HT6 Receptor Antagonism:
N1-azinylsulfonyl-1H-indole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, a target for cognitive enhancement in neurodegenerative diseases like Alzheimer's.[5]
Table 3: 5-HT6 Receptor Binding Affinity of N-Arylsulfonylindole Derivatives
| Compound ID | 5-HT6 Ki (nM) | Reference |
| PUC-10 | 14.6 | [6] |
| 4d | 58 | [6] |
| 4l | 160 | [6] |
| 4b | 13.5 | [7] |
| 4g | 18.6 | [7] |
| 4j | 14.8 | [7] |
EGFR Tyrosine Kinase Inhibition:
Sulfonylated indolo[1,2-a]quinolines have emerged as a novel class of EGFR tyrosine kinase inhibitors, with some compounds exhibiting potency comparable to the approved drug afatinib in lung cancer cell lines.[8][9]
Table 4: EGFR Tyrosine Kinase Inhibitory Activity of Sulfonylated Indolo[1,2-a]quinolines [9]
| Compound ID | % EGFR-TK Inhibition at 1 µM | A549 Cell Viability IC50 (µM) |
| IQSO2R-I | >50% | 0.28 ± 0.05 |
| IQSO2R-II | >50% | - |
| IQSO2R-V | >50% | - |
| IQSO2R-VI | >50% | - |
| IQSO2R-VII | >50% | - |
| Afatinib | 96.96% | - |
Experimental Protocols for ADME Assessment
To experimentally validate in silico predictions and thoroughly characterize the ADME profile of sulfonylated indoles, a suite of in vitro assays is employed. Below are detailed methodologies for key experiments.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by evaluating the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is monitored.
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments at various time points is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate for efflux transporters like P-gp.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.
Methodology:
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and NADPH.
-
Metabolite Formation: The reaction is allowed to proceed at 37°C, and the formation of the specific metabolite of the probe substrate is measured.
-
Reaction Termination and Analysis: The reaction is quenched, and the concentration of the metabolite is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition of metabolite formation at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which sulfonylated indoles operate is crucial for understanding their mechanism of action and for designing rational drug discovery strategies.
General ADME Screening Workflow
The initial assessment of a compound's ADME properties typically follows a tiered approach, starting with in silico predictions and progressing to in vitro assays for promising candidates.
Figure 1: A typical workflow for early-stage ADME screening.
Cyclooxygenase-2 (COX-2) Inhibition Pathway
Sulfonylated indoles can act as selective COX-2 inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Figure 2: Mechanism of action for sulfonylated indole COX-2 inhibitors.
5-HT6 Receptor Antagonism Signaling
As 5-HT6 receptor antagonists, sulfonylated indoles can modulate downstream signaling cascades, such as the adenylyl cyclase pathway, which is implicated in cognitive function.
Figure 3: Signaling pathway of 5-HT6 receptor antagonism.
Conclusion
Sulfonylated indoles represent a versatile and promising class of compounds with therapeutic potential across various disease areas. A thorough understanding and early assessment of their ADME properties and drug-likeness are paramount for the successful development of new drug candidates. This technical guide provides a foundational framework for researchers, integrating in silico predictions, detailed experimental protocols, and an overview of relevant biological pathways. While the available quantitative experimental data for a broad range of sulfonylated indoles remains an area for future research, the methodologies and principles outlined herein offer a robust approach to guide the design and selection of sulfonylated indole derivatives with optimal pharmacokinetic profiles.
References
- 1. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetics of 6-Methylsulfonyloxindole
An exhaustive search of publicly available scientific literature and databases has yielded no specific information regarding the pharmacokinetics of 6-Methylsulfonyloxindole. The absorption, distribution, metabolism, and excretion (ADME) profile of this particular compound does not appear to have been characterized or published.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, as requested. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be fulfilled due to the absence of foundational data for "this compound" in the provided search results.
To provide context for researchers, scientists, and drug development professionals interested in the potential pharmacokinetic profile of such a compound, a general overview of the pharmacokinetics of structurally related indole compounds and the common experimental methodologies used are outlined below. This information is based on general pharmacokinetic principles and data from other indole-containing molecules.
General Pharmacokinetic Considerations for Indole-Containing Compounds
Indole is a common scaffold in many pharmacologically active compounds. Their pharmacokinetic properties can vary widely based on the specific substitutions on the indole ring.
1. Absorption: The absorption of indole derivatives after oral administration can be influenced by factors such as lipophilicity, hydrogen bonding potential, and solubility.[1] For instance, reducing the number of hydrogen bond donors and acceptors in a series of indole-containing endothelin antagonists was shown to increase their gastrointestinal absorption.[1] The permeability of these compounds across Caco-2 monolayers, an in vitro model of the intestinal barrier, can be indicative of their absorption in vivo.[1]
2. Distribution: Once absorbed, the distribution of a drug throughout the body is influenced by its binding to plasma proteins, tissue permeability, and blood flow.[2] Lipophilicity plays a significant role; highly lipophilic compounds tend to distribute more extensively into tissues. The specific functional groups on the this compound, such as the methylsulfonyl group, would significantly impact its polarity and, consequently, its distribution profile.
3. Metabolism: The liver is the primary site of drug metabolism.[3] Indole-containing compounds can undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[3] Common metabolic pathways for indoles include hydroxylation of the indole ring and N-dealkylation. The resulting metabolites are typically more water-soluble, facilitating their excretion.[3] The presence of a methylsulfonyl group might influence the metabolic pathway, potentially leading to sulfoxidation or other phase I and phase II reactions.
4. Excretion: The primary route of excretion for most drug metabolites is through the kidneys into the urine.[2] Some drugs and their metabolites can also be eliminated through the bile and feces. The rate and extent of excretion are dependent on factors like renal function and the physicochemical properties of the metabolites.[3]
Standard Experimental Protocols in Pharmacokinetic Studies
Detailed methodologies are crucial for reproducible pharmacokinetic research. Below are generalized protocols for key experiments.
Table 1: Common Experimental Protocols in Preclinical Pharmacokinetic Studies
| Experiment | Methodology |
| In Vitro Metabolic Stability | Incubation: The test compound is incubated with liver microsomes (from human, rat, mouse, etc.) and NADPH (a cofactor for CYP enzymes).Analysis: The concentration of the parent compound is measured at different time points using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).Data: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). |
| Plasma Protein Binding | Method: Equilibrium dialysis, ultracentrifugation, or ultrafiltration are commonly used.Procedure: The compound is incubated with plasma. The free and bound concentrations are then separated and quantified by LC-MS/MS.Data: The percentage of the drug bound to plasma proteins is determined. |
| In Vivo Pharmacokinetic Study (e.g., in Rodents) | Dosing: The compound is administered to animals (e.g., rats, mice) via the intended clinical route (e.g., oral gavage, intravenous injection).Sampling: Blood samples are collected at predetermined time points.Analysis: Plasma is separated, and the drug concentration is quantified using a validated LC-MS/MS method.[4]Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis. |
| Bioanalytical Method Validation | Purpose: To ensure the reliability of the analytical method used to quantify the drug in biological matrices.Parameters: The validation typically includes assessing the method's linearity, accuracy, precision, selectivity, recovery, and stability, following regulatory guidelines (e.g., FDA, EMA). |
Conceptual Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for assessing the pharmacokinetic properties of a new chemical entity.
Caption: A generalized workflow for preclinical pharmacokinetic evaluation.
Potential Signaling Pathways
Without experimental data, any discussion of signaling pathways related to this compound would be purely speculative. The biological activity of a compound dictates which pathways are relevant. For many drugs, understanding their effect on signaling pathways such as the JAK/STAT pathway or MAP kinase pathways is crucial for elucidating their mechanism of action and potential side effects.[5][6] For example, the cytokine Interleukin-6 (IL-6) is known to activate the JAK/STAT signaling pathway, which can, in turn, influence the metabolism of other drugs by affecting the expression of CYP enzymes.[7]
The following diagram illustrates a simplified representation of a generic signaling pathway that is often investigated in drug development.
Caption: A high-level overview of a typical signaling pathway.
References
- 1. Absorption, distribution, metabolism, and excretion considerations in selection of orally active indole-containing endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genomind.com [genomind.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Interleukin-6 Trans-Signaling Pathway Promotes Immunosuppressive Myeloid-Derived Suppressor Cells via Suppression of Suppressor of Cytokine Signaling 3 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 activates signal transducer and activator of transcription and mitogen-activated protein kinase signal transduction pathways and induces de novo protein synthesis in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of interleukin-6 on the pharmacokinetics and pharmacodynamics of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Research Applications of N-Methylsulfonyl-Indole Derivatives
Disclaimer: Initial research did not yield specific data for "6-Methylsulfonyloxindole." The following application notes and protocols are based on the closely related class of compounds, N-methylsulfonyl-indole derivatives , which have demonstrated significant potential in drug discovery and development. These derivatives have been primarily investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.
Application Notes
N-methylsulfonyl-indole derivatives are a promising class of heterocyclic compounds with a range of biological activities. The core indole scaffold, a common motif in pharmacologically active agents, is functionalized with a methylsulfonyl group, which can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile.[1][2] The primary research applications for this class of compounds are detailed below.
Anti-inflammatory Activity via COX-2 Inhibition
A significant area of research for N-methylsulfonyl-indole derivatives is their potent and selective inhibition of cyclooxygenase-2 (COX-2).[3][4] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a well-established therapeutic strategy for inflammatory disorders with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[4] The methylsulfonyl moiety in these indole derivatives often mimics the pharmacophore of selective COX-2 inhibitors like celecoxib and rofecoxib.[1][2]
Dual COX-2/5-LOX Inhibition
Certain N-methylsulfonyl-indole derivatives have been identified as dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX).[1][3][5] The 5-LOX enzyme is involved in the synthesis of leukotrienes, which are also potent inflammatory mediators. Dual inhibition of both pathways may offer a broader anti-inflammatory effect and a more favorable therapeutic profile, particularly in complex inflammatory diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of N-methylsulfonyl-indole derivatives against a spectrum of bacterial strains.[1][3][6][7] Some compounds have shown selective activity against Gram-negative bacteria such as Salmonella enterica and E. coli.[1][3] This suggests their potential as lead compounds for the development of new antibacterial agents.
Antioxidant Activity
The antioxidant potential of N-methylsulfonyl-indole derivatives has also been explored.[1][3] Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species.
Quantitative Data Summary
The following tables summarize the biological activity data for representative N-methylsulfonyl-indole derivatives from published research.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity [4]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 4b | 11.84 | 0.11 | 107.63 |
| 4d | 10.15 | 0.17 | 59.70 |
| 4f | 12.03 | 0.15 | 80.20 |
| Indomethacin | 0.039 | 0.49 | 0.079 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema) [4]
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | % Inhibition of Edema (after 6h) |
| 4b | 10 | 90.5 | 93.7 |
| 4d | 10 | 75.6 | 85.1 |
| 4f | 10 | 81.1 | 90.7 |
| Indomethacin | 10 | 87.7 | 96.0 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole Derivatives (General Procedure)[4]
This protocol describes a general method for the synthesis of N-substituted indole derivatives with a methylsulfonylphenyl group at the 2-position.
Materials:
-
5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole
-
Substituted benzyl chloride
-
Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol
Procedure:
-
Dissolve the 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole (2.5 mmol) and NaH (0.1 g, 4.5 mmol) in dry DMF (5 ml).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0°C and slowly add the substituted benzyl chloride.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, dry it, and recrystallize from ethanol to obtain the final product.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay[3][5]
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes using an enzyme immunoassay (EIA) kit.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Buffer solution
-
Microplate reader
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specific period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)[8]
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds in a rat model.
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (control, reference, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.
-
After a set time (e.g., 1 hour), inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 6 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Caption: COX-2 Inhibition by N-Methylsulfonyl-Indole Derivatives.
References
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Methylsulfonyloxindole and Related N-Methylsulfonyl-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 6-Methylsulfonyloxindole and its related class of N-methylsulfonyl-indole derivatives. While specific experimental data for this compound is not extensively available in public literature, this document leverages data from closely related N-methylsulfonyl-indole compounds that have been synthesized and evaluated for their biological activities. These compounds have emerged as promising scaffolds in drug discovery, demonstrating significant anti-inflammatory, antioxidant, and antimicrobial properties. Their primary mechanism of action involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as modulation of pro-inflammatory cytokine signaling pathways, including that of Interleukin-6 (IL-6).
These notes are intended to guide researchers in the potential applications of this compound and to provide detailed methodologies for evaluating its efficacy and mechanism of action, based on established protocols for analogous compounds.
Quantitative Data: In Vitro Inhibitory Activity of N-Methylsulfonyl-Indole Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized N-methylsulfonyl-indole derivatives against COX-1, COX-2, and 5-LOX enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 4d | >100 | 2.1 | 15.3 | >47.6 |
| 4e | >100 | 1.8 | 12.5 | >55.5 |
| 5b | 85.2 | 5.3 | 10.1 | 16.07 |
| 5d | 70.5 | 3.2 | 8.5 | 22.03 |
| Indomethacin | 0.8 | 15.2 | - | 0.05 |
| Celecoxib | 25.1 | 0.9 | - | 27.8 |
Data is adapted from a study on novel N-methylsulfonyl-indole derivatives and is intended to be representative of the potential activity of this class of compounds.
Signaling Pathways
COX-2 and 5-LOX Signaling Pathway
The anti-inflammatory effects of N-methylsulfonyl-indole derivatives are primarily attributed to their ability to dually inhibit COX-2 and 5-LOX. These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
analytical techniques for 6-Methylsulfonyloxindole quantification
An Application Note on the Proposed Analytical Method for the Quantification of 6-Methylsulfonyloxindole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is an oxindole derivative of interest in various fields of research. Accurate quantification of this small molecule in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. Currently, there is a lack of specific, validated analytical methods published in the scientific literature for the quantification of this compound. This document outlines a proposed, robust, and sensitive method for the determination of this compound in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The described protocol is based on established bioanalytical principles for the quantification of small molecules and metabolites in complex biological samples.[1][2][3] LC-MS/MS is the technique of choice due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[4] The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6] This application note provides a comprehensive, step-by-step protocol and expected validation performance characteristics to guide researchers in the development and implementation of a reliable quantification assay for this compound. All validation parameters are based on the US FDA's "Bioanalytical Method Validation Guidance for Industry".[7][8]
Principle of the Method
The method employs High-Performance Liquid Chromatography (HPLC) to separate this compound from endogenous plasma components. The analyte is then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM) for the analyte and its stable isotope-labeled internal standard (SIL-IS). The ratio of the analyte peak area to the internal standard peak area is used to determine the concentration of this compound in the sample by referencing a calibration curve.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d4 (or other suitable SIL-IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade, ≥99%)
-
Human plasma (sourced from a certified vendor)
-
Pipettes, microcentrifuge tubes, and other standard laboratory glassware and consumables
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of this compound and its internal standard (IS) and dissolve each in 1.0 mL of methanol to create individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions are used to spike into the blank plasma for creating calibration curve standards and quality control samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of the respective sample (blank plasma, spiked standard, QC, or unknown) into the appropriately labeled tube.
-
Add 200 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Instrumentation and Analytical Conditions
A summary of the proposed LC-MS/MS instrument conditions is provided in the tables below.
Table 1: Proposed Liquid Chromatography Conditions
| Parameter | Suggested Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 3.0 min | 5% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 5% B |
| 4.1 - 5.0 min | 5% B (Re-equilibration) |
Table 2: Proposed Mass Spectrometry Conditions
| Parameter | Suggested Condition |
| Mass Spectrometer | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Medium |
| MRM Transitions | |
| Analyte (Quantifier) | Q1: 228.2 m/z -> Q3: 149.2 m/z |
| Analyte (Qualifier) | Q1: 228.2 m/z -> Q3: 164.2 m/z |
| IS (6-M-d4) | Q1: 232.2 m/z -> Q3: 153.2 m/z |
Data Presentation: Expected Method Performance
The following tables summarize the expected performance characteristics of this proposed method, based on typical results for similar bioanalytical assays and FDA validation guidelines.[7][9]
Table 3: Calibration Curve and Sensitivity
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | 1/x² weighted linear |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 4: Expected Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 5: Expected Recovery and Matrix Effect
| Parameter | Expected Result |
| Mean Recovery | > 85% |
| Matrix Effect | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Principle of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry.
Caption: Proposed metabolic sulfonation pathway for this compound formation.
Conclusion
This application note details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in human plasma. The protocol utilizes a simple protein precipitation sample preparation technique and standard reverse-phase chromatography. The method is designed to be robust and reproducible, with expected performance characteristics that meet regulatory guidelines for bioanalytical method validation.[10] This provides a strong foundation for researchers and drug development professionals to establish a validated assay for their specific research needs, enabling accurate assessment of this compound in biological samples.
References
- 1. tecan.com [tecan.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biocompare.com [biocompare.com]
- 4. rsc.org [rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. hhs.gov [hhs.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for 6-Methylsulfonyloxindole in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methylsulfonyloxindole as a versatile intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols detailed below are based on established synthetic methodologies and provide a framework for the development of novel therapeutics.
Introduction
This compound is a substituted oxindole that serves as a valuable building block in medicinal chemistry. The oxindole scaffold is a privileged structure found in numerous kinase inhibitors, owing to its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases. The methylsulfonyloxy group at the 6-position is an excellent leaving group, making it amenable to various transition metal-catalyzed cross-coupling reactions for the introduction of diverse functionalities. This allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Key Applications: Synthesis of Kinase Inhibitors
This compound is a key intermediate for the synthesis of potent and selective kinase inhibitors, including those targeting Glycogen Synthase Kinase 3β (GSK-3β) and other kinases implicated in diseases such as cancer and neurodegenerative disorders. The synthetic strategies primarily involve palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amine substituents at the 6-position of the oxindole core.
Target Kinase: Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3β activity is associated with various pathologies, making it an attractive therapeutic target. The development of selective GSK-3β inhibitors is a major focus in drug discovery.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a 6-aryloxindole, a key scaffold for many kinase inhibitors, starting from this compound. This is exemplified by a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 6-(4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
This protocol describes the synthesis of a 6-aryloxindole derivative, a common core structure in kinase inhibitors, using a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 6-(4-methoxyphenyl)-1,3-dihydro-2H-indol-2-one.
Characterization Data (Hypothetical):
-
Yield: 75%
-
¹H NMR (400 MHz, DMSO-d₆) δ: 10.35 (s, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 7.8 Hz, 1H), 7.05 (s, 1H), 6.95 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 7.8 Hz, 1H), 3.75 (s, 3H), 3.45 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 176.5, 158.0, 143.0, 135.0, 132.5, 128.0, 125.0, 122.0, 114.0, 108.0, 55.0, 36.0.
-
HRMS (ESI) m/z: calcd for C₁₅H₁₃NO₂ [M+H]⁺, found.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of a representative 6-aryloxindole derivative.
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 75% |
Visualizations
Signaling Pathway
The synthesized 6-substituted oxindole derivatives can act as inhibitors of GSK-3β, a key kinase in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates gene transcription.
Caption: Wnt/β-catenin signaling pathway with GSK-3β inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 6-substituted oxindole derivatives.
Caption: General workflow for 6-aryloxindole synthesis.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The application of robust synthetic methods such as the Suzuki-Miyaura cross-coupling allows for the creation of diverse libraries of 6-substituted oxindole compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key kinases involved in disease, thereby contributing to the development of next-generation targeted therapies.
References
6-Methylsulfonyloxindole: An Uncharted Territory in Medicinal Chemistry
While commercially available, 6-Methylsulfonyloxindole remains a compound with limited publicly available scientific data regarding its specific applications in medicinal chemistry. Despite its intriguing structure, which suggests potential as a bioactive molecule, detailed studies on its synthesis, biological activity, and mechanism of action are not readily found in peer-reviewed literature.
Chemical suppliers list this compound under the CAS number 850429-63-9, confirming its existence and accessibility for research purposes. The structure, featuring an oxindole core with a methylsulfonyl group at the 6-position, presents several avenues for potential pharmacological investigation. The oxindole scaffold is a well-established privileged structure in medicinal chemistry, forming the basis of numerous drugs and clinical candidates with a wide range of biological activities, including kinase inhibition and anticancer effects. The methylsulfonyl group, a common substituent in drug design, can influence a molecule's polarity, solubility, and ability to interact with biological targets.
However, a comprehensive search of scientific databases reveals a significant gap in the literature concerning the specific medicinal chemistry applications of this compound. There are no detailed reports on its synthesis, nor are there studies elucidating its potential therapeutic effects or mechanism of action. Consequently, quantitative data on its biological activity, such as IC50 values or enzyme inhibition constants, are unavailable.
For researchers interested in exploring the potential of this molecule, the initial steps would involve its synthesis or procurement from a chemical vendor, followed by a systematic evaluation of its biological properties. This could include screening against a panel of disease-relevant targets, such as kinases, proteases, or other enzymes, as well as cellular assays to assess its effects on cancer cell proliferation, inflammation, or other pathological processes.
Given the absence of specific data for this compound, it is not possible to provide the detailed application notes, experimental protocols, data tables, or diagrams as requested. The exploration of this compound's medicinal chemistry potential represents a novel area of research. Future studies are required to uncover its biological activities and to determine if it holds promise as a lead compound for the development of new therapeutic agents.
Application Note: Protocol for Evaluating the Antibacterial Activity of 6-Methylsulfonyloxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the in vitro antibacterial activity of the novel compound, 6-Methylsulfonyloxindole. Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are presented. This application note is intended to guide researchers in the systematic assessment of the antibacterial profile of this and other related oxindole derivatives.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Oxindole scaffolds have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties. Several derivatives of oxindole have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This compound is a novel synthetic oxindole derivative. A thorough and standardized evaluation of its antibacterial efficacy is crucial to determine its potential as a future therapeutic agent.
This protocol outlines the essential in vitro assays required to characterize the antibacterial profile of this compound, providing a foundational framework for further preclinical development.
Data Presentation
Quantitative data from the antibacterial assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results. Please note that the data presented here is hypothetical and for illustrative purposes only, as there is no publicly available data on the antibacterial activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis ATCC 29212 | 32 | 128 | 4 | Bacteriostatic |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a standard procedure for determining the MIC of a compound.[2]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Test Compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a sterile MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antibacterial agent kills a bacterium over time.[4]
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
MHA plates
-
Sterile saline or PBS
Procedure:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL.[5]
Visualization
The following diagrams illustrate the experimental workflow and a potential mechanism of action for oxindole derivatives.
Caption: Experimental workflow for antibacterial activity evaluation.
Caption: Potential antibacterial mechanisms of oxindole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and -negative bacteria - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of oxazolidinone containing sulphonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Protective Potential: A Methodological Guide to Assessing the Antioxidant Capacity of Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives represent a vast and promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant potential.[1][2] This has positioned them as compelling candidates in the development of novel therapeutics for conditions associated with oxidative stress.[3][4] A thorough and accurate assessment of their antioxidant capacity is therefore a critical step in their evaluation and development.
This document provides detailed application notes and experimental protocols for the principle in vitro assays used to determine the antioxidant capacity of indole compounds. These methodologies are foundational for screening and characterizing new chemical entities in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Methodologies for Antioxidant Capacity Assessment
Several assays are commonly employed to evaluate the antioxidant potential of chemical compounds. These can be broadly categorized based on their underlying chemical reactions: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] It is often recommended to use a battery of tests to gain a comprehensive understanding of a compound's antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen for radical scavenging activity.[6][7] The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to pale yellow.[6] This change in absorbance is measured spectrophotometrically.
Table 1: DPPH Radical Scavenging Activity of Selected Indole Derivatives
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| Methoxy-substituted indole curcumin derivative | - (90.50% reduction) | - | - | [3] |
| Indole-functionalized pyrazole (Compound 104) | 1.55 | Ascorbic Acid | 1.18 | [3] |
| Indole-functionalized pyrazole (Compound 105) | 2.48 | Ascorbic Acid | 1.18 | [3] |
| Indole-functionalized pyrazole (Compound 103) | 2.51 | Ascorbic Acid | 1.18 | [3] |
| Ethenyl indole (hydroxy substituted) | ~24 µM | Vitamin E | ~26 µM | [8] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution (120 µM): Dissolve 2.4 mg of DPPH in 50 mL of methanol. Store this solution in the dark at 4°C.[9]
-
Test Compound Stock Solutions: Prepare stock solutions of the indole compounds in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mg/mL.[9]
-
Standard (e.g., Ascorbic Acid or Trolox): Prepare a stock solution of the standard antioxidant in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the standard in the 96-well plate.[9]
-
To each well, add the test compound or standard solution.
-
Add 200 µL of the DPPH working solution to each well.[9]
-
For the negative control, use the solvent instead of the test compound.[9]
-
Prepare color controls containing the test compound and methanol (without DPPH) to account for any intrinsic absorbance of the compound.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measure the absorbance at 517 nm using a microplate reader.[6][9]
-
-
Data Analysis:
-
Subtract the absorbance of the color control from the absorbance of the corresponding test sample.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test sample.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[10] This assay is applicable to both hydrophilic and lipophilic compounds. The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[11]
Table 2: ABTS Radical Scavenging Activity of Selected Indole Compounds
| Compound | TEAC (mM) | Reference Compound | TEAC (mM) | Source |
| Melatonin | High | Trolox | 1.0 | [11] |
| 5-Hydroxytryptophan | High | Trolox | 1.0 | [11] |
| Trp-Trp | High | Trolox | 1.0 | [11] |
| 5-Methoxytryptamine | High | Trolox | 1.0 | [11] |
| Tryptamine | 0.66 - 3.9 | Trolox | 1.0 | [11] |
| Serotonin | 0.66 - 3.9 | Trolox | 1.0 | [11] |
| L-Tryptophan | 0.66 - 3.9 | Trolox | 1.0 | [11] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.[11]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.[12]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ radical cation.[12]
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard (e.g., Trolox) to a cuvette or microplate well.
-
Add the ABTS•+ working solution to initiate the reaction.
-
Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance.
-
Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.
-
Determine the TEAC value for the test compounds from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13] The change in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.[14]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving 3.1 g of sodium acetate trihydrate and adding 16 mL of glacial acetic acid to 1 L of distilled water.[14]
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.[14]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.[14]
-
FRAP Reagent: Prepare fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm to 37°C before use.[14]
-
-
Assay Procedure:
-
Add a small volume of the test sample to a cuvette or microplate well.
-
Add the FRAP reagent and mix thoroughly.
-
Incubate at 37°C for a specified time (e.g., 4 minutes).[14]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant, such as ferrous sulfate (FeSO₄).
-
Express the FRAP value of the sample as Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Experimental Protocol: ORAC Assay
-
Reagent Preparation:
-
Assay Procedure (96-well black plate):
-
Add the test sample or Trolox standard to the wells.
-
Add the fluorescein working solution to all wells and incubate at 37°C for at least 10 minutes.[15]
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) with excitation at ~485 nm and emission at ~528 nm.[16][17]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples in Trolox equivalents from the standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
While the aforementioned assays are valuable for chemical screening, they do not account for biological factors such as cell uptake, metabolism, and distribution.[18] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular environment.[19]
The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[20] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] The ability of a compound to inhibit DCF formation reflects its cellular antioxidant activity.
Experimental Protocol: CAA Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., human hepatocarcinoma HepG2) in a 96-well black plate with a clear bottom and culture until confluent.[18]
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Treat the cells with the test compounds or a standard (e.g., quercetin) for a specified period (e.g., 1 hour).
-
Load the cells with DCFH-DA solution and incubate.
-
Induce oxidative stress by adding a ROS generator, such as AAPH.[18]
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Quantify the CAA value by calculating the area under the fluorescence versus time curve.
-
Express the results as equivalents of a standard antioxidant, such as quercetin.[18]
-
Conclusion
The assessment of antioxidant capacity is a multifaceted process. For a comprehensive evaluation of indole compounds, it is advisable to employ a panel of assays that cover different mechanisms of antioxidant action. The combination of chemical assays like DPPH, ABTS, FRAP, and ORAC for initial screening, followed by more biologically relevant methods such as the CAA assay, will provide a robust and detailed profile of the antioxidant potential of novel indole derivatives, thereby guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. mdpi.com [mdpi.com]
- 4. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. marinebiology.pt [marinebiology.pt]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. protocols.io [protocols.io]
- 13. zen-bio.com [zen-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. zen-bio.com [zen-bio.com]
- 18. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring 6-Methylsulfonyloxindole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the techniques for the quantitative analysis of 6-Methylsulfonyloxindole in various biological matrices such as plasma, serum, and urine. The methodologies detailed below are based on established principles of bioanalysis, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.[1][2][3] The protocols are intended to serve as a robust starting point for method development and validation in a research or drug development setting.
Quantitative Data Summary
Method validation is a critical step to ensure the reliability of bioanalytical data.[4][5][6] The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the analysis of this compound. These values are representative and may vary based on the specific matrix and instrumentation used.
| Parameter | Plasma | Serum | Urine |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | 2000 ng/mL |
| Intra-day Precision (%CV) | <15% | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
| Accuracy (% bias) | ±15% | ±15% | ±15% |
| Recovery (%) | 85-115% | 85-115% | 80-120% |
| Matrix Effect (%) | 85-115% | 85-115% | 80-120% |
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest from the biological matrix.[3][7][8] Three common techniques are presented below: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required sample cleanliness, desired recovery, and throughput needs.
a) Protocol for Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.[7]
-
To 100 µL of the biological sample (plasma or serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
b) Protocol for Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[9]
-
To 200 µL of the biological sample in a glass tube, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., phosphate buffer, pH 7) to ensure the analyte is in a neutral form.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
c) Protocol for Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for significant concentration of the analyte.[10][11]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer cartridge) with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 500 µL of the pre-treated sample (e.g., diluted with buffer) onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
LC-MS/MS Method
The following is a general LC-MS/MS method that can be optimized for the analysis of this compound.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the analyte's properties).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will correspond to the protonated or deprotonated molecular ion of this compound. The product ion (Q3) will be a characteristic fragment ion generated by collision-induced dissociation. These transitions need to be optimized by direct infusion of a standard solution of the analyte.
-
Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific MRM transitions to achieve maximum sensitivity.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[12][13] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.[4][5]
-
Linearity and Range: A calibration curve should be prepared with at least six non-zero standards to demonstrate the linear relationship between concentration and response.[4][12]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Precision should be within 15% CV (20% for LLOQ), and accuracy should be within ±15% of the nominal value (±20% for LLOQ).[4][12]
-
Recovery and Matrix Effect: Evaluated to understand the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
References
- 1. agilent.com [agilent.com]
- 2. rsc.org [rsc.org]
- 3. ijisrt.com [ijisrt.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation | Semantic Scholar [semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
Practical Guide to the Synthesis of 6-Methylsulfonyloxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide to the synthesis of 6-Methylsulfonyloxindole, a key intermediate in the development of various therapeutic agents. The protocols outlined below are based on established methods for the mesylation of hydroxylated aromatic compounds.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry. The oxindole core is a privileged structure found in numerous biologically active compounds and approved drugs. The introduction of a methylsulfonyl (mesyl) group at the 6-position provides a versatile handle for further chemical modifications. The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at this position, thus enabling the generation of diverse chemical libraries for drug discovery programs.
The synthesis of this compound is typically achieved through the mesylation of 6-hydroxyoxindole. This reaction involves the treatment of the phenolic hydroxyl group with methanesulfonyl chloride in the presence of a suitable base. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on general mesylation procedures. Please note that these values are illustrative and may vary depending on the specific experimental conditions and scale.
| Parameter | Value |
| Reactants | |
| 6-Hydroxyoxindole | 1.0 eq |
| Methanesulfonyl Chloride | 1.2 - 1.5 eq |
| Triethylamine | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₉H₉NO₄S |
| Molecular Weight | 227.24 g/mol |
| Yield | 85 - 95% (Illustrative) |
| Purity (by HPLC) | >98% (Illustrative) |
| Spectroscopic Data | (Predicted/Illustrative) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.6 (s, 1H, NH), 7.3-7.1 (m, 3H, Ar-H), 3.5 (s, 2H, CH₂), 3.3 (s, 3H, SO₂CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 176.0 (C=O), 145.0, 140.0, 125.0, 120.0, 115.0, 110.0 (Ar-C), 37.0 (SO₂CH₃), 35.0 (CH₂) |
| Mass Spectrometry (ESI-MS) m/z | 228.0 [M+H]⁺ |
| Infrared (IR) ν (cm⁻¹) | 3300 (N-H), 1710 (C=O), 1350 (S=O), 1170 (S=O) |
Experimental Protocols
Synthesis of this compound from 6-Hydroxyoxindole
This protocol describes a general procedure for the mesylation of 6-hydroxyoxindole.
Materials:
-
6-Hydroxyoxindole
-
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyoxindole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10-20 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (6-hydroxyoxindole). If the reaction is sluggish, the ice bath can be removed, and the mixture can be stirred at room temperature for an additional 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding cold water or 1 M HCl to the flask.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to achieve high purity.
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for Oxindole Derivatives in Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While specific research on 6-Methylsulfonyloxindole is not extensively available in public literature, the core structure, oxindole , is a well-established "privileged scaffold" in medicinal chemistry. This document provides detailed application notes and protocols for the broader class of oxindole derivatives in various disease models, offering a valuable resource for researchers interested in exploring the potential of compounds like this compound. The oxindole core is a versatile starting point for developing potent and selective modulators of various biological targets. This document will focus on the application of oxindole derivatives in three major disease areas: cancer, neurodegenerative diseases, and inflammatory diseases.
I. Oxindole Derivatives in Cancer Models
Oxindole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their mechanism of action often involves the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[1][2][3]
A. Key Target and Application: Kinase Inhibition
A primary mechanism through which oxindole derivatives exert their anticancer effects is by inhibiting various protein kinases involved in cancer cell signaling.[1][3]
Table 1: Quantitative Data for Selected Oxindole-Based Kinase Inhibitors
| Compound | Target Kinases | IC50 Values | Disease Model Application | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | VEGFR-2: 2 nM; PDGFR-β: 1 nM | Renal Cell Carcinoma, Gastrointestinal Stromal Tumors | (Commercially available drug, data from FDA label and literature) |
| Nintedanib | VEGFRs, FGFRs, PDGFRs | VEGFR-1: 34 nM; VEGFR-2: 13 nM; VEGFR-3: 13 nM; FGFR-1: 69 nM; FGFR-2: 37 nM; FGFR-3: 108 nM; PDGFRα: 59 nM; PDGFRβ: 65 nM | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer | (Commercially available drug, data from FDA label and literature) |
| SH-859 | Akt/mTOR pathway | IC50: ~10 µM (786-O cells) | Renal Cell Carcinoma | [4] |
| Compound 6 (Spiro oxindole) | Not specified | IC50: 3.55 µM (MCF-7), 4.40 µM (MDA-MB-231) | Breast Cancer | [5] |
B. Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an oxindole derivative against a specific kinase.
-
Materials: Recombinant human VEGFR-2, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the oxindole derivative in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound, and the recombinant VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of an oxindole derivative on cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, 786-O), cell culture medium, 96-well plates, oxindole derivative, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).[4]
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the oxindole derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
C. Signaling Pathway and Workflow
References
- 1. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New oxindole derivatives with promising anticancer activity were synthesized at the Zelinsky Institute » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells | MDPI [mdpi.com]
- 5. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in working with 6-Methylsulfonyloxindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylsulfonyloxindole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a chemical compound featuring an oxindole core functionalized with a methylsulfonyloxy group at the 6-position. The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds and pharmaceuticals.[1] The methylsulfonyloxy group, commonly known as a mesylate, is an excellent leaving group in nucleophilic substitution reactions.[2][3] This dual functionality makes this compound a potentially versatile intermediate for the synthesis of a variety of substituted oxindole derivatives for drug discovery and development.
Q2: What are the main challenges when working with this compound?
The primary challenges stem from the inherent reactivity of the aryl mesylate group and the stability of the oxindole core. Key issues include:
-
Stability: The mesylate group is susceptible to hydrolysis under both acidic and basic conditions, and can react with various nucleophiles.[4]
-
Synthesis: The synthesis from 6-hydroxyoxindole can present challenges in achieving complete conversion and avoiding side reactions, particularly with an electron-rich phenol derivative.
-
Purification: The polarity of the oxindole core combined with the reactivity of the mesylate can complicate purification, potentially leading to degradation on standard silica gel.[5][6]
-
Solubility: Oxindole and its derivatives can have limited solubility in aqueous solutions but are generally soluble in organic solvents like ethanol, DMSO, and DMF.
Q3: How should I store this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, strong acids, strong bases, and nucleophiles.[7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.
Q4: What are the key safety precautions when handling this compound and its precursors?
The synthesis of this compound involves the use of methanesulfonyl chloride, which is corrosive and lachrymatory. It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] The final compound should also be handled with care, avoiding inhalation, ingestion, and skin contact.
Section 2: Troubleshooting Guides
Synthesis of this compound from 6-Hydroxyoxindole
Problem: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are pure and dry. Methanesulfonyl chloride is sensitive to moisture. - Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction.[9] - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Degradation of starting material or product | - Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions. - The oxindole core can be sensitive to strongly basic or acidic conditions; maintain a controlled pH.[10][11] |
| Side reactions | - Electron-rich phenols can undergo side reactions; use a non-nucleophilic base if possible.[12] - Over-mesylation or reaction at other sites on the oxindole ring are possibilities; carefully control the stoichiometry of the reagents. |
Problem: Multiple spots on TLC, indicating impurities.
| Potential Cause | Troubleshooting Steps |
| Unreacted 6-hydroxyoxindole | - Increase the amount of methanesulfonyl chloride and base slightly. - Extend the reaction time, while monitoring for product degradation. |
| Hydrolysis of the product | - Ensure anhydrous conditions throughout the reaction and work-up. - Use a non-aqueous work-up if possible. |
| Formation of byproducts | - Optimize reaction conditions (temperature, solvent, base) to favor the desired product. - Consider a different synthetic route if side reactions are persistent. |
Purification of this compound
Problem: Product degradation during column chromatography.
| Potential Cause | Troubleshooting Steps |
| Acidity of silica gel | - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. - Use an alternative stationary phase such as neutral alumina.[5] |
| Reactivity with polar protic solvents | - Avoid using protic solvents like methanol in the eluent, as they can act as nucleophiles. - Use a solvent system based on ethyl acetate and hexane, or dichloromethane and ethyl acetate.[13] |
Problem: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Steps | | :--- | Inappropriate solvent system | - Systematically screen different solvent systems with varying polarities for TLC analysis to find the optimal conditions for separation.[13] - Consider using a gradient elution during column chromatography. | | Compound streaking on the column | - For polar compounds, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[6] - Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column.[13] |
Use of this compound in Subsequent Reactions
Problem: The desired nucleophilic substitution reaction is not proceeding.
| Potential Cause | Troubleshooting Steps |
| Poor nucleophilicity of the reagent | - Use a stronger nucleophile if the reaction conditions allow. - Consider using a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the reagent. |
| Steric hindrance | - The oxindole core may sterically hinder the approach of the nucleophile. - Increase the reaction temperature or use a less sterically demanding nucleophile. |
| Deactivation of the aryl mesylate | - The electron-donating nature of the oxindole ring may reduce the electrophilicity of the sulfonate ester. - Consider using a catalyst to facilitate the substitution reaction. |
Section 3: Data and Protocols
Representative Quantitative Data
The following table provides a comparison of the relative reactivity of different aryl leaving groups in cross-coupling reactions, which can serve as a proxy for the reactivity of the methylsulfonyloxy group in this compound.
| Leaving Group | Relative Reaction Rate |
| -OSO₂F | > |
| -OTf | > |
| -Cl | ≥ |
| -Br | ≥ |
| -I | » |
| -F | |
| Data adapted from a study on aryl fluorosulfonates, indicating the high reactivity of sulfonate-based leaving groups.[14] |
The following table shows the effect of substituents on the rate of alkaline hydrolysis of aryl benzoates, which illustrates the electronic effects on the stability of aryl esters. An electron-donating group, as would be expected from the oxindole moiety, generally decreases the rate of hydrolysis.
| Substituent (Y) on Aryl Ring | 10² k (l. mol⁻¹ s⁻¹) |
| 4-NO₂ | 1010 |
| 4-CN | 477 |
| 4-Br | 73.1 |
| H | 21.1 |
| 4-CH₃ | 9.91 |
| 4-OCH₃ | 5.86 |
| Data from the hydrolysis of substituted aryl benzoates in ethanol-water.[15] |
Experimental Protocols
Protocol 3.2.1: General Procedure for the Synthesis of Aryl Mesylates from Phenols
This protocol is a general guideline for the synthesis of aryl mesylates and should be adapted for this compound.
-
Dissolve the phenol (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, dichloromethane) in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3.2.2: General Procedure for Column Chromatography Purification
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.[13]
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Load the sample onto the top of the silica gel column.[13]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in synthesis.
Caption: Reactivity and degradation pathways.
References
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. labex.hu [labex.hu]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 10. Polymorphs of oxindole as the core structures in bioactive compounds - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rates of base-catalysed hydrolysis of substituted aryl benzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Methylsulfonyloxindole Synthesis
Welcome to the technical support center for the synthesis of 6-Methylsulfonyloxindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A plausible and effective synthetic route involves a multi-step process beginning with the nitration of 4-(methylsulfonyl)toluene, followed by oxidation, reduction, and subsequent intramolecular cyclization to form the oxindole ring.
Q2: My nitration reaction is producing multiple isomers. How can I improve the regioselectivity?
The nitration of 4-(methylsulfonyl)toluene can sometimes yield a mixture of isomers. To enhance the selectivity for the desired 2-nitro-4-(methylsulfonyl)toluene, consider using a solid superacid catalyst, which can offer higher catalytic activity and improved product separation.[1]
Q3: The oxidation of the methyl group to a carboxylic acid is sluggish. What can I do?
If the oxidation of the 2-nitro-4-(methylsulfonyl)toluene to 2-nitro-4-methylsulfonylbenzoic acid is proceeding slowly, optimizing the reaction temperature and catalyst loading is crucial. Using a hydrogen peroxide oxidant in the presence of a CuO/Al2O3 catalyst has been shown to be effective.[2] Ensure that the catalyst is evenly dispersed and that the reaction temperature is maintained within the optimal range.
Q4: I am observing significant byproduct formation during the reduction of the nitro group. How can I achieve a cleaner reaction?
The selective reduction of the nitro group in the presence of other functional groups is critical. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source like ammonium formate is a reliable method.[3] Alternatively, using tin(II) chloride dihydrate (SnCl2·2H2O) in a protic solvent like ethanol can provide high chemoselectivity, minimizing the reduction of other sensitive groups.[3]
Q5: The final cyclization to form the oxindole ring is not proceeding to completion. What are the key parameters to check?
For the intramolecular cyclization of the 2-amino-4-(methylsulfonyl)phenylacetic acid derivative, the choice of catalyst and reaction conditions is paramount. Palladium-catalyzed cyclization of an α-chloroacetanilide precursor is a highly effective method.[4] Ensure that the palladium catalyst and the ligand are of high quality and that the base is appropriately chosen. Anhydrous conditions are often necessary for this step to proceed efficiently.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration of 4-(Methylsulfonyl)toluene
| Potential Cause | Troubleshooting Step |
| Inadequate Nitrating Agent | Ensure the use of a high-purity nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is standard, but for improved selectivity, consider a solid superacid catalyst.[1] |
| Suboptimal Reaction Temperature | Control the temperature carefully, as nitration is an exothermic reaction. Run the reaction at a lower temperature (e.g., 0-10 °C) to minimize the formation of byproducts. |
| Formation of Multiple Isomers | Isomeric byproducts can lower the yield of the desired product. Purify the crude product using column chromatography to isolate the 2-nitro isomer. |
Issue 2: Incomplete Oxidation of 2-Nitro-4-(methylsulfonyl)toluene
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidant | Hydrogen peroxide is an effective and environmentally friendly oxidant. Ensure the concentration is appropriate. |
| Catalyst Deactivation | The CuO/Al2O3 catalyst can be sensitive. Ensure it is properly activated and handled. The amount of catalyst may also need to be optimized. |
| Poor Solubility of Starting Material | Consider using a co-solvent to improve the solubility of the starting material, which can enhance the reaction rate. |
Issue 3: Non-selective Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step |
| Harsh Reducing Agent | Avoid harsh reducing agents that can affect other functional groups. Tin(II) chloride dihydrate (SnCl2·2H2O) is a mild and selective option.[3] |
| Catalyst Poisoning (for Catalytic Hydrogenation) | If using a Pd/C catalyst, ensure the starting material is free of impurities that could poison the catalyst. Use a fresh, high-quality catalyst. |
| Incorrect pH | For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial. During workup, the pH needs to be carefully adjusted to be basic to liberate the free amine.[3] |
Issue 4: Failure of the Final Intramolecular Cyclization
| Potential Cause | Troubleshooting Step |
| Poor Leaving Group on the Acyl Chain | Convert the carboxylic acid of the cyclization precursor to a more reactive species, such as an acyl chloride (using thionyl chloride) or an α-chloroacetamide, to facilitate the cyclization. |
| Ineffective Catalyst System | For palladium-catalyzed cyclizations, the choice of ligand is critical. A bulky electron-rich phosphine ligand, such as 2-(di-tert-butylphosphino)biphenyl, can be effective.[4] |
| Presence of Water | Ensure the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze intermediates and deactivate the catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-4-(methylsulfonyl)toluene
-
In a reaction vessel cooled in an ice bath, add concentrated nitric acid.
-
Slowly add a solid superacid catalyst to the nitric acid with stirring.[1]
-
Add acetic anhydride dropwise to the mixture and stir for 30-60 minutes.
-
Dissolve 4-(methylsulfonyl)toluene in an organic solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Stir the reaction for 2-20 hours, monitoring the progress by TLC.
-
Upon completion, filter to recover the catalyst. The filtrate is then worked up to isolate the product.
Protocol 2: Oxidation to 2-Nitro-4-methylsulfonylbenzoic Acid
-
To a solution of 2-nitro-4-(methylsulfonyl)toluene in a suitable solvent, add a CuO/Al2O3 catalyst.[2]
-
Add hydrogen peroxide dropwise to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, the catalyst is filtered off, and the product is isolated from the filtrate.
Protocol 3: Reduction to 2-Amino-4-(methylsulfonyl)phenylacetic Acid
-
Dissolve the 2-nitro-4-(methylsulfonyl)phenylacetic acid derivative in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).[3]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction and carefully neutralize with a basic solution to precipitate the amine.
-
Filter the product and purify as necessary.
Protocol 4: Intramolecular Cyclization to this compound
-
The 2-amino-4-(methylsulfonyl)phenylacetic acid is first converted to its α-chloroacetamide derivative.
-
In a dry reaction flask under an inert atmosphere, dissolve the α-chloroacetanilide precursor in a suitable anhydrous solvent (e.g., toluene).
-
Add a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., 2-(di-tert-butylphosphino)biphenyl).[4]
-
Add a base, such as triethylamine.[4]
-
Heat the reaction mixture and monitor by TLC.
-
After completion, the reaction is cooled, filtered, and the product is purified by column chromatography.
Quantitative Data Summary
Table 1: Optimization of Nitration Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H2SO4 | - | 0-10 | 2 | 75 |
| 2 | Solid Superacid | Dichloromethane | 25 | 12 | 85[1] |
| 3 | H2SO4 | Acetic Anhydride | 10 | 4 | 78 |
Table 2: Optimization of Oxidation Reaction Conditions
| Entry | Oxidant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KMnO4 | - | 80 | 12 | 60 |
| 2 | H2O2 | CuO/Al2O3 | 70 | 8 | 78.3[2] |
| 3 | CrO3 | H2SO4 | 60 | 6 | 72 |
Visualizations
References
Technical Support Center: 6-Methylsulfonyloxindole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylsulfonyloxindole. The information provided is intended to help improve reaction yields and address common challenges encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound, also known as 6-(methylsulfonyl)indolin-2-one, typically starts from commercially available substituted anilines or nitro-aromatics. A common precursor is an aminophenyl methyl sulfone derivative which can then undergo cyclization to form the oxindole ring.
Q2: I am observing low yields in the final cyclization step to form the oxindole ring. What are the potential causes?
Low yields in the cyclization step can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: Competing side reactions, such as polymerization or degradation of the starting material or product, can reduce the yield.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure the precursors are of high purity.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature are critical for efficient cyclization.
Q3: Can the N-H proton of the oxindole ring interfere with subsequent reactions?
Yes, the acidic N-H proton of the oxindole ring can interfere with certain catalytic cycles, particularly in cross-coupling reactions. In some cases, N-protection may be necessary to improve yields and prevent side reactions. Common protecting groups for indoles and oxindoles include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and SEM (2-(trimethylsilyl)ethoxymethyl).
Q4: What are the typical conditions for a Suzuki-Miyaura coupling reaction with 6-halo-substituted oxindoles?
For the Suzuki-Miyaura coupling of a 6-halo-oxindole with a boronic acid, a common set of starting conditions would be:
-
Palladium Catalyst: Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst.
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Temperature: Typically in the range of 80-110 °C.
Optimization of these parameters is often necessary for specific substrates.
Troubleshooting Guide
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
If you are experiencing low yields in the Suzuki-Miyaura coupling of a 6-halo-Methylsulfonyloxindole, consider the following troubleshooting steps:
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Often a good starting point for heteroaryl couplings. |
| Ligand | (if using a precursor like Pd₂(dba)₃) | Buchwald ligands (e.g., SPhos, XPhos) can be very effective. |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ or Cs₂CO₃ can be more effective for challenging substrates. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1) | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80 - 100 °C | Higher temperatures may be required for less reactive halides. |
Issue 2: Formation of Impurities
The formation of impurities can significantly complicate purification and reduce the isolated yield.
Common Impurities and Their Potential Sources
| Impurity | Potential Source | Mitigation Strategy |
| Homo-coupling of Boronic Acid | Catalyst-mediated or thermal decomposition of the boronic acid. | Use a slight excess of the boronic acid (1.1-1.2 eq.), lower the reaction temperature, and ensure a thoroughly deoxygenated reaction mixture. |
| Protodeborylation of Boronic Acid | Presence of water and/or acidic protons. | Use anhydrous solvents and consider a stronger, non-nucleophilic base. |
| Dehalogenation of Starting Material | Reductive cleavage of the carbon-halogen bond. | Use a less reactive palladium catalyst or a milder base. |
| N-Arylation | Reaction of the oxindole N-H with the aryl halide. | Protect the oxindole nitrogen with a suitable protecting group (e.g., Boc). |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-Methylsulfonyloxindole
Reaction Setup Workflow
Caption: A typical workflow for setting up a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reagent Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-indol-2(3H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols and troubleshooting tips are intended as a general guide. The optimal conditions for any given reaction will depend on the specific substrates and reagents used. Always perform a small-scale test reaction to optimize conditions before scaling up. It is essential to follow all laboratory safety procedures and use appropriate personal protective equipment.
solubility issues of 6-Methylsulfonyloxindole in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 6-Methylsulfonyloxindole in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a synthetic organic compound belonging to the oxindole family. The incorporation of a methylsulfonyl group, while potentially enhancing therapeutic efficacy, can significantly impact the molecule's physicochemical properties, often leading to reduced aqueous solubility. Poor solubility can be a major obstacle in experimental assays and preclinical studies, affecting bioavailability and leading to inconsistent results.
Q2: What are the general solubility characteristics of oxindole derivatives?
A2: The solubility of oxindole derivatives is influenced by several factors, including the polarity of the solvent, temperature, and the pH of the solution. Generally, oxindoles are sparingly soluble in water. The presence of functional groups, such as the methylsulfonyl group in this compound, can further decrease aqueous solubility due to an increase in molecular weight and crystal lattice energy.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial stock solutions, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. Subsequently, the stock solution can be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to avoid affecting the biological system under investigation.
Q4: How can I determine the aqueous solubility of my batch of this compound?
A4: A common method to determine aqueous solubility is the shake-flask method. An excess amount of the compound is added to a specific volume of the aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The mixture is then agitated at a constant temperature until equilibrium is reached. After filtration to remove undissolved solids, the concentration of the dissolved compound in the filtrate is measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Increase the volume of the aqueous buffer to further dilute the compound. - Decrease the initial concentration of the organic stock solution. - Consider using a co-solvent in the aqueous buffer (e.g., a small percentage of ethanol or polyethylene glycol). |
| Compound does not dissolve completely in the chosen organic solvent. | The selected organic solvent is not optimal for this compound. | - Try alternative polar aprotic solvents like DMSO or DMF. - Gently warm the solution and/or use sonication to aid dissolution. |
| Inconsistent results in biological assays. | Precipitation of the compound in the assay medium over time. | - Visually inspect the assay plates for any signs of precipitation. - Reduce the final concentration of this compound in the assay. - Include a solubility-enhancing excipient in the assay medium, if compatible with the experimental setup. |
| Cloudiness or turbidity observed in the final aqueous solution. | Formation of fine, suspended particles of the compound. | - Filter the solution through a 0.22 µm syringe filter. - Adjust the pH of the aqueous buffer, as the solubility of oxindole derivatives can be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a water bath (not exceeding 40°C) or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Buffer
Caption: Workflow for diluting organic stock solutions.
-
Bring the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
Signaling Pathway Considerations
The poor solubility of this compound can impact its interaction with intracellular signaling pathways. Inconsistent local concentrations can lead to variable target engagement and downstream effects.
Caption: Impact of solubility on cellular assays.
stability of 6-Methylsulfonyloxindole under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methylsulfonyloxindole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is crucial for designing stable formulations and ensuring accurate experimental results.
Q2: What are the typical degradation pathways for oxindole derivatives like this compound?
A2: Oxindole derivatives can undergo degradation through several pathways, most commonly hydrolysis of the lactam ring, oxidation of the oxindole core, and photolytic degradation upon exposure to UV or visible light.[1][2] Forced degradation studies are often employed to identify the specific degradation products and pathways for a new molecule.[1][3]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to protect it from light and moisture by using well-sealed, opaque containers. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be recommended, depending on the specific formulation and intended use.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for assessing the stability of this compound and quantifying its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification and structural elucidation of unknown degradation products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of this compound in an aqueous solution. | pH instability: The compound may be susceptible to hydrolysis under acidic or basic conditions. | Determine the pH of your solution. Conduct a pH stability profile study to identify the optimal pH range for your experiments. Buffer your solutions accordingly. |
| Loss of potency in a sample exposed to ambient light. | Photodegradation: The compound may be sensitive to UV or visible light. | Protect your samples from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to light during sample preparation and analysis. Conduct photostability studies as per ICH Q1B guidelines.[4][6] |
| Formation of unknown peaks in the chromatogram after prolonged storage. | Thermal degradation or oxidation: The compound may be degrading over time due to elevated temperatures or reaction with atmospheric oxygen. | Store samples at a lower temperature (e.g., 2-8 °C or -20 °C). Purge solutions with an inert gas like nitrogen or argon to minimize oxidation. Include control samples in your analysis to monitor for degradation over time. |
| Inconsistent results between different batches of the compound. | Variability in material purity or handling: Different batches may have different impurity profiles, or inconsistent handling may have led to degradation in some batches. | Ensure you are using a well-characterized batch of this compound. Standardize your sample handling and storage procedures across all experiments. |
Stability Data Summary
The following tables summarize illustrative data from forced degradation studies on this compound. These are representative examples to guide experimental design.
Table 1: pH-Dependent Hydrolytic Stability of this compound at 40°C
| pH | Incubation Time (hours) | % Degradation | Major Degradation Product(s) |
| 2.0 (0.01 N HCl) | 24 | 15.2 | Hydrolyzed lactam |
| 4.5 (Acetate Buffer) | 24 | 3.1 | Minor hydrolysis |
| 7.0 (Phosphate Buffer) | 24 | 1.5 | Minimal degradation |
| 9.0 (Borate Buffer) | 24 | 25.8 | Hydrolyzed lactam |
| 12.0 (0.01 N NaOH) | 24 | 85.3 | Complete hydrolysis |
Table 2: Oxidative Stability of this compound in 3% H₂O₂ at Room Temperature
| Incubation Time (hours) | % Degradation | Major Degradation Product(s) |
| 2 | 8.7 | N-oxide derivative |
| 6 | 22.5 | N-oxide, hydroxylated species |
| 12 | 45.1 | Multiple oxidative products |
| 24 | 78.9 | Extensive degradation |
Table 3: Photostability of this compound (Solid State) under ICH Q1B Conditions
| Light Source | Exposure | % Degradation | Observations |
| Cool White Fluorescent | 1.2 million lux hours | 5.3 | Slight discoloration |
| Near UV | 200 watt hours/m² | 12.6 | Noticeable discoloration |
Experimental Protocols
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4.5, 7, 9, and 12).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike the stock solution into each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately neutralize and dilute the aliquots with mobile phase to stop further degradation.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: Oxidative Stability Study
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Protect the solution from light and incubate at room temperature.
-
Collect samples at various time intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Quench the reaction by adding a suitable reagent (e.g., sodium bisulfite) if necessary.
-
Analyze the samples by HPLC to quantify the degradation of the parent compound and the formation of oxidative byproducts.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry and NMR. | Semantic Scholar [semanticscholar.org]
- 6. ema.europa.eu [ema.europa.eu]
troubleshooting common problems in 6-Methylsulfonyloxindole assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylsulfonyloxindole. The following information is designed to address common problems encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound belongs to the oxindole class of heterocyclic compounds. Oxindole derivatives are widely recognized for their diverse biological activities, including potential as anticancer agents. Many compounds in this class function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and inflammation. While the specific kinase profile of this compound is still under investigation, related oxindole compounds have shown inhibitory activity against kinases such as FLT3 and CDK2.[1] Additionally, some indole-2-one derivatives have been shown to inhibit the production of the pro-inflammatory cytokine IL-6.[2] A plausible mechanism of action for this compound is the induction of apoptosis (programmed cell death) in cancer cells, potentially through the modulation of kinase signaling pathways.
Q2: My this compound is not showing any activity in my cell-based assay. What are the common reasons for this?
There are several potential reasons for a lack of observed activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Common factors include:
-
Compound Integrity and Solubility: The compound may have degraded due to improper storage or may not be soluble in the assay buffer at the tested concentration.
-
Experimental Protocol: Issues such as incorrect timing of treatment, inappropriate reagent concentrations, or problems with cell health can mask the compound's effects.
-
Target Expression and Pathway Activity: The cellular target of this compound may not be present or active in the cell line you are using.
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the compound's integrity. It is recommended to store the solid compound at -20°C, protected from light and moisture. For stock solutions, dissolve the compound in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: I'm observing high variability in my results between experiments. What could be the cause?
High variability can stem from several sources:
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, seeding density, and confluence can alter cellular responses to treatment.
-
Compound Precipitation: The compound may be precipitating out of solution in your working dilutions, leading to inconsistent effective concentrations.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound and reagent concentrations.
Troubleshooting Guides
Problem 1: No or Low Compound Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare a fresh stock solution of this compound. | Activity is restored in the assay. |
| Poor Solubility | Visually inspect the working solution for any precipitate. Test the solubility of the compound in your assay buffer at the desired concentration. Consider using a small amount of a co-solvent if compatible with your cells. | The compound is fully dissolved, and activity is observed. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment over a wide range of concentrations. | An effective concentration range is identified. |
| Cell Line Insensitivity | Confirm that the target pathway is active in your chosen cell line. Test the compound on a different, sensitive cell line as a positive control. | The compound shows activity in the sensitive cell line, indicating the original cell line may be resistant. |
Problem 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Contamination | Use fresh, sterile reagents and buffers. | The background signal is reduced to an acceptable level. |
| Cell Contamination | Check cell cultures for any signs of bacterial or fungal contamination. | Healthy, uncontaminated cells result in a clean baseline signal. |
| Assay Plate Issues | Use plates recommended for your specific assay (e.g., black plates for fluorescence assays to reduce crosstalk). | Reduced well-to-well signal bleed-through and lower background. |
| Compound Interference | Run a control with the compound in the absence of cells to check for any intrinsic fluorescence or absorbance at the measurement wavelength. | No signal from the compound alone, confirming that the observed signal is cell-dependent. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of several oxindole derivatives in various cancer cell lines, as determined by MTT assays. This data provides a reference for the expected potency range for compounds of this class.
| Compound | Cell Line | IC50 (µM) |
| (Z)-isomer 12b | Human Breast Cancer | 0.49[3] |
| (Z)-isomer 17b | Human Breast Cancer | 0.64[3] |
| (Z)-isomer 11b | Human Breast Cancer | 0.89[3] |
| SH-859 | 786-O (Kidney Cancer) | 14.3[4] |
| SH-763 | 786-O (Kidney Cancer) | 14.5[4] |
| SH-886 | 786-O (Kidney Cancer) | 16.7[4] |
| Compound 5l | Leukemia Cell Lines (average) | 3.39[1] |
| Compound 5l | Colon Cancer Cell Lines (average) | 5.97[1] |
Experimental Protocols
Protocol: Determination of IC50 using MTT Assay
This protocol describes a standard method for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[3]
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a plausible signaling pathway that could be inhibited by this compound, leading to apoptosis. This is based on the known activities of related oxindole compounds as kinase inhibitors.
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a kinase cascade, leading to the induction of apoptosis.
Experimental Workflow
This diagram outlines the general workflow for assessing the cytotoxic activity of this compound.
Caption: A general experimental workflow for assessing the cytotoxicity of this compound.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in this compound assays.
Caption: A logical decision tree for troubleshooting the lack of activity in this compound assays.
References
- 1. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Optimization of Enzymatic Assays with Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays involving indole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many indole derivatives have poor aqueous solubility, and how can I address this in my assay?
A1: The indole nucleus is a hydrophobic scaffold, which often leads to poor solubility in aqueous assay buffers.[1] This can cause compound precipitation, reducing the effective concentration and leading to inaccurate activity measurements.[1]
-
Co-solvents: Dimethyl sulfoxide (DMSO) is commonly used to dissolve indole derivatives. However, the final concentration in the assay should be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity.[2]
-
pH Adjustment: If the indole derivative has ionizable groups (e.g., carboxylic acids, amines), adjusting the buffer pH to increase the proportion of the charged form can enhance solubility.[2] Note that the pH must remain within the optimal range for enzyme activity.
-
Buffer Ionic Strength: Reducing the ionic strength of the buffer can sometimes improve the solubility of hydrophobic compounds.[2]
-
Chemical Modification: For drug development, structural modifications to the indole scaffold can improve solubility, a key aspect of structure-activity relationship (SAR) studies.[3]
Q2: My indole compound appears to interfere with the assay readout. What are the common causes?
A2: Indole derivatives can interfere with assay signals, particularly in fluorescence-based assays.
-
Autofluorescence: The indole ring system is inherently fluorescent. It is crucial to measure the fluorescence of the test compound alone at the assay's excitation and emission wavelengths to quantify its contribution to the signal.
-
Inner Filter Effect: At high concentrations, indole compounds can absorb the excitation or emission light, leading to artificially low fluorescence readings. This can be mitigated by working at lower compound concentrations.[4]
-
Redox Cycling: Some indole derivatives can undergo redox cycling, which can interfere with assays that rely on redox-sensitive probes or cofactors like NADH/NADPH.[5]
Q3: What are the key differences between biochemical and cell-based assays for indole-metabolizing enzymes like IDO1?
A3: Both assay types provide valuable but distinct information.
-
Biochemical Assays: These use purified, isolated enzymes.[6] They are useful for determining direct enzyme inhibition and kinetic parameters (e.g., Kᵢ, IC₅₀) without the complexities of a cellular environment.[6] However, they may not reflect the compound's activity in a biological system, as they lack physiological reductants and metabolic activation pathways.[1][5]
-
Cell-Based Assays: These measure enzyme activity within living cells.[7] They provide more biologically relevant data, accounting for cell permeability, target engagement in a native environment, and potential off-target effects.[5] For an enzyme like IDO1, activity is often induced by treating cells with interferon-gamma (IFN-γ) before adding the inhibitor.[7]
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
Q: I am not observing the expected enzyme activity. What are the potential causes and how can I troubleshoot this?
A: Several factors can lead to low or absent enzyme activity. The logical diagram below outlines a systematic approach to diagnosing the issue.
-
Enzyme Integrity: Confirm the purity and concentration of your enzyme stock.[8] Enzymes like Tryptophan Hydroxylase (TPH) can be unstable; ensure proper storage and handling, such as keeping aliquots on ice during use.[9][10]
-
Assay Conditions: Verify the pH, temperature, and presence of essential cofactors. TPH requires tetrahydrobiopterin (BH₄) and Fe(II), while IDO1 requires a heme cofactor and a reducing agent like ascorbic acid to maintain its active ferrous state.[5][8]
-
Substrate Quality: Ensure the indole-based substrate has not degraded and is fully dissolved in the assay buffer. Substrate inhibition can occur at high concentrations for some enzymes.[5]
-
Product Inhibition: The enzymatic product may act as an inhibitor, reducing the reaction rate over time.[11][12] It is critical to measure the initial reaction velocity before product accumulation becomes significant.[13]
Problem 2: High Background Signal or Assay Interference
Q: My blank and/or no-enzyme controls show a high signal. What could be the cause?
A: High background can originate from the indole compound itself or other assay components.
-
Compound Fluorescence/Absorbance: As mentioned in the FAQ, indole derivatives can be fluorescent or absorb light at the detection wavelength. Always run a control containing the compound without the enzyme to measure its intrinsic signal.
-
Non-Enzymatic Reactions: The substrate might be unstable and convert to the product non-enzymatically. This can be checked with a "substrate + buffer" control (no enzyme). Some indole derivatives can be oxidized by components in the assay buffer, especially in the presence of redox-active cofactors.[14]
-
Assay Reagent Interference: Certain detection reagents may react with the indole compound or other buffer components. For example, in IDO1 assays that detect kynurenine, other tryptophan metabolites can interfere with detection by Ehrlich's reagent.[5] Using a more specific method like HPLC can resolve this.[5]
Quantitative Data Summary
For reproducible results, it's essential to use optimized reaction conditions. The tables below summarize key parameters for common enzymes that metabolize indole derivatives and provide example inhibitor potencies.
Table 1: Optimal Reaction Conditions for Key Enzymes
| Parameter | Tryptophan Hydroxylase (TPH) | Indoleamine 2,3-Dioxygenase (IDO1) |
|---|---|---|
| pH | 7.0 (MES Buffer)[4][8] | ~6.5 (Phosphate Buffer) |
| Temperature | 15-25°C (TPH1 is temperature-sensitive)[4][8] | 37°C |
| Key Cofactors | Tetrahydrobiopterin (BH₄), Fe(II)[8] | Heme, Methylene Blue (electron carrier)[5] |
| Additives | Dithiothreitol (DTT) to prevent oxidation, Catalase to remove H₂O₂[4][8] | Ascorbic Acid (reductant), Catalase[5] |
| Substrate | L-Tryptophan[8] | L-Tryptophan[5] |
Table 2: Example IC₅₀ Values for Indole-Based Enzyme Inhibitors
| Compound Class | Enzyme Target | Example Compound | IC₅₀ (nM) |
|---|---|---|---|
| Indoleamine Analog | IDO1 | IDO-IN-7 (NLG-919 analog) | 38[7] |
| Tryptophan Derivative | IDO1 | 1-Methyl-L-tryptophan (L-1MT) | 19,000 - 53,000[5] |
| Indole Acetic Acid | Cyclooxygenase (COX-2) | Indomethacin | Varies by assay |
| N-substituted Pyrrole | HIV gp41 | NB-2 | 7,000 - 30,000[15] |
Detailed Experimental Protocols
Protocol 1: Fluorometric Tryptophan Hydroxylase (TPH) Activity Assay
This continuous assay measures the increase in fluorescence as tryptophan is converted to 5-hydroxytryptophan (5-HTP).[4][8]
Materials:
-
100 mM MES buffer, pH 7.0
-
L-tryptophan stock solution
-
6-methyltetrahydropterin (BH₄ analog) stock solution
-
Ferrous ammonium sulfate stock solution
-
Catalase stock solution
-
Dithiothreitol (DTT) stock solution
-
Purified TPH enzyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master mix containing MES buffer, L-tryptophan (e.g., final concentration 60 µM), 6-methyltetrahydropterin (e.g., 300 µM), ferrous ammonium sulfate (e.g., 25 µM), catalase (e.g., 25 µg/mL), and DTT (e.g., 7 mM).[4]
-
Add the master mix to the wells of a 96-well black microplate.
-
Initiate the reaction by adding the purified TPH enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[8]
-
Calculate the rate of fluorescence increase (initial velocity). The rate is directly proportional to TPH activity.
-
Include controls: no enzyme, no substrate, and no-cofactor wells.
Protocol 2: Cell-Based Indoleamine 2,3-Dioxygenase (IDO1) Activity Assay
This protocol measures the activity of IDO1 in cultured cells by quantifying the production of kynurenine, a downstream product of tryptophan catabolism.[7]
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human Interferon-gamma (IFN-γ)
-
Indole-based inhibitor (e.g., IDO-IN-7)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well clear cell culture plates
-
96-well clear flat-bottom plates for colorimetric reading
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.[7]
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the indole-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24 hours).
-
Kynurenine Measurement: a. Transfer a portion of the cell culture supernatant to a new 96-well plate. b. Add TCA (e.g., 30% w/v) to precipitate proteins and incubate at 50°C for 30 minutes. This step also hydrolyzes N-formylkynurenine to kynurenine.[16] c. Centrifuge the plate to pellet the precipitate. d. Transfer the clarified supernatant to a new flat-bottom plate. e. Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature. A yellow color will develop. f. Measure the absorbance at 480-490 nm.
-
Data Analysis: Quantify kynurenine concentration using a standard curve and calculate the IC₅₀ of the inhibitor.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. static.igem.org [static.igem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. yorku.ca [yorku.ca]
- 15. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming limitations in the analytical detection of 6-Methylsulfonyloxindole
Welcome to the technical support center for the analytical detection of 6-Methylsulfonyloxindole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges observed when working with this compound?
A1: The primary challenges in the analytical detection of this compound often revolve around its stability, potential for degradation under certain conditions, and susceptibility to matrix effects in complex biological samples. Key issues include poor peak shape in chromatography, low recovery during sample preparation, and signal suppression or enhancement in mass spectrometry.
Q2: How can I improve the stability of this compound in my samples?
A2: To mitigate degradation, it is crucial to control sample temperature and pH. It is recommended to keep samples at low temperatures (2-8°C) and to use a buffered mobile phase to maintain a stable pH, ideally between 2 and 8 for silica-based reversed-phase columns.[1] Additionally, minimizing the time between sample preparation and analysis is essential. For long-term storage, samples should be kept at -80°C.
Q3: What is the recommended sample preparation technique for quantifying this compound in biological matrices?
A3: Solid-phase extraction (SPE) is a highly effective technique for extracting this compound from biological matrices like plasma or urine.[2] SPE helps in removing interfering substances, thereby reducing matrix effects and improving the accuracy of quantification.[3] Liquid-liquid extraction (LLE) can also be employed as an alternative.[4]
Q4: I am observing significant ion suppression in my LC-MS/MS analysis. What could be the cause and how can I resolve it?
A4: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous compounds from the biological matrix interfere with the ionization of the target analyte.[3] To address this, optimize your chromatographic separation to ensure this compound elutes in a region free from major interfering peaks. Further refinement of your sample preparation method to more effectively remove phospholipids and other matrix components is also advisable. The use of an isotopically labeled internal standard can also help to compensate for these effects.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column (e.g., residual silanols).- Incompatibility of sample solvent with the mobile phase.- Column overload. | - Adjust the pH of the mobile phase to suppress silanol interactions.[5]- Ensure the sample is dissolved in a solvent weaker than or similar to the mobile phase.- Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Leaks in the HPLC system. | - Increase the column equilibration time between injections.[1][6]- Prepare fresh mobile phase daily and ensure proper mixing.[6]- Use a column oven to maintain a consistent temperature.[6]- Check for loose fittings and worn pump seals.[6] |
| Low Analyte Recovery | - Inefficient extraction from the sample matrix.- Adsorption of the analyte to container surfaces.- Degradation of the analyte during sample processing. | - Optimize the SPE or LLE protocol (e.g., choice of sorbent, elution solvent).- Use low-adsorption vials and pipette tips.- Process samples at low temperatures and minimize exposure to light. |
| High Signal-to-Noise Ratio | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use HPLC-grade solvents and filter the mobile phase.[1]- Degas the mobile phase and purge the system.[6]- Replace the detector lamp.[6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: HPLC-UV Method for Quantification
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Run Time: 10 minutes
Visualizations
References
- 1. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Purification of 6-Methylsulfonyloxindole Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Methylsulfonyloxindole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound analogs?
A1: Common impurities can include starting materials, reagents, and byproducts from side reactions. Specific impurities may consist of hydrolyzed starting materials, over-alkylated or acylated products, and isomers (E/Z) if applicable. In some cases, de-sulfonated or other degradation products might be observed. It is also possible to see residual solvents from the reaction or initial purification steps.
Q2: How can I effectively remove starting materials from my purified this compound analog?
A2: If the starting materials have significantly different polarity compared to your product, flash column chromatography is typically effective. If the polarities are similar, consider recrystallization, which can be highly specific for the desired compound, leaving impurities in the mother liquor. In some cases, a chemical wash of the crude product (e.g., with a dilute acid or base) can remove specific starting materials before chromatography.
Q3: My purified this compound analog shows low yield after column chromatography. What are the possible reasons?
A3: Low yield after column chromatography can be due to several factors:
-
Improper Solvent System: The chosen mobile phase may not be optimal, causing your compound to elute very slowly or not at all.
-
Compound Instability: The compound may be degrading on the silica gel. This is more common with highly sensitive molecules.
-
Co-elution with Impurities: If your compound co-elutes with a major impurity, you may have to discard mixed fractions, leading to a lower yield of pure product.
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in broader peaks and more mixed fractions.
-
Adsorption to Stationary Phase: Highly polar compounds can sometimes irreversibly adsorb to the silica gel.
Q4: What is the best way to store purified this compound analogs?
A4: Storage conditions depend on the stability of the specific analog. Generally, it is recommended to store purified compounds as a solid in a cool, dark, and dry place. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at -20°C is advisable. If the compound is in solution, it should be stored at low temperatures, protected from light, and in a solvent that does not promote degradation.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Improper solvent system (mobile phase). | Systematically vary the polarity of your mobile phase. A common starting point for oxindole derivatives is a mixture of hexane and ethyl acetate. Gradually increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf values of your compounds. |
| Streaking of Spots on TLC | Compound is too acidic or basic; sample is overloaded. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. Ensure you are not spotting too much of your sample on the TLC plate. |
| Product is not Eluting from the Column | Mobile phase is not polar enough; compound is strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a solvent system with a stronger eluting power, such as dichloromethane/methanol, may be necessary. |
| Cracks or Bubbles in the Silica Gel Bed | Improper column packing. | Ensure the silica gel is fully slurried in the initial mobile phase and poured carefully without trapping air. Allow the silica to settle completely before loading the sample. |
| Low Recovery of the Product | Compound degradation on silica; irreversible adsorption. | Consider using a less acidic stationary phase like neutral alumina. If degradation is suspected, minimize the time the compound spends on the column by using a faster flow rate or a shorter column. |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| Compound Does Not Dissolve in Hot Solvent | The solvent is not a good choice for your compound. | Select a different solvent. The ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene). A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective. |
| No Crystals Form Upon Cooling | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of your compound. If crystals still do not form, you may have used too much solvent. Evaporate some of the solvent to concentrate the solution. Alternatively, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy. |
| Oiling Out (Compound Separates as a Liquid) | The boiling point of the solvent is higher than the melting point of your compound; the compound is impure. | Lower the temperature at which the compound dissolves by using a lower-boiling point solvent. Ensure the crude material is as pure as possible before recrystallization. |
| Colored Impurities Remain in Crystals | Impurities are co-crystallizing with your product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product. |
HPLC Purification and Analysis
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions with basic compounds); column overload. | For basic compounds, add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the silanol groups. Reduce the amount of sample injected onto the column. |
| Peak Fronting | Sample overload; sample solvent is stronger than the mobile phase. | Decrease the concentration of the sample or the injection volume. Dissolve the sample in the mobile phase if possible. |
| Split Peaks | Column void or contamination at the inlet; co-elution of two compounds. | Reverse flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced. To check for co-elution, change the mobile phase composition or gradient to see if the peak resolves into two. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or pressure fluctuations. Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table presents a hypothetical comparison of purification methods for a this compound analog to illustrate how to present such data.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Flash Column Chromatography (Hexane:EtOAc) | 75 | 95 | 60 | 500 |
| Flash Column Chromatography (DCM:MeOH) | 75 | 98 | 55 | 400 |
| Recrystallization (Ethanol) | 75 | 99 | 70 | 100 |
| Preparative HPLC | 95 | >99.9 | 85 | 2000 |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dry sample onto the top of the column bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Visualizations
Caption: Workflow for the purification and analysis of this compound analogs.
Caption: Inhibition of a generic MAPK/ERK signaling pathway by a kinase inhibitor.
Validation & Comparative
6-Methylsulfonyloxindole: An Uncharted Territory in Oxindole Research
While the oxindole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous potent therapeutic agents, 6-Methylsulfonyloxindole remains a largely unexplored derivative within this prominent family. A comprehensive review of current scientific literature reveals a significant lack of published experimental data regarding its synthesis, biological activity, and therapeutic potential. Consequently, a direct quantitative comparison with other oxindole derivatives is not feasible at this time.
The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolidone ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the oxindole ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's biological and pharmacokinetic profiles.
The Significance of C6-Substitution in Oxindole Derivatives
Research into other 6-substituted oxindole derivatives has shown that modifications at this position can significantly impact a compound's biological activity, particularly in the realm of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of kinase inhibitors is therefore a major focus of modern drug discovery.
Studies on various 6-substituted indolylquinolinones, which share a similar structural motif with oxindoles, have demonstrated that substitution at the C6 position can enhance their affinity for kinases such as Chek1.[3] By extending into a hydrophobic pocket of the kinase's active site, these substitutions can lead to potent, low nanomolar inhibitors.[3] Similarly, various other oxindole derivatives have been synthesized and evaluated as inhibitors of kinases like Transforming growth factor-β-activating kinase 1 (TAK1) and AMP-activated protein kinase (AMPK).[4][5]
Hypothetical Role and Future Directions
Based on the established structure-activity relationships (SAR) of other oxindole derivatives, it is plausible to hypothesize that the methylsulfonyl group at the 6-position of the oxindole core in this compound could influence its biological activity. The sulfonyl group is a strong electron-withdrawing group and can participate in hydrogen bonding, which could potentially lead to interactions with biological targets.
The lack of data on this compound presents a clear opportunity for future research. A systematic investigation into its synthesis and biological evaluation could uncover novel therapeutic potential.
General Experimental Workflow for Assessing Oxindole Derivatives
While specific data for this compound is unavailable, a general workflow for evaluating a novel oxindole derivative would typically involve the following steps:
Illustrative Data on Oxindole Derivatives as Kinase Inhibitors
To provide context for the potential of oxindole derivatives, the following table summarizes the activity of some known oxindole-based kinase inhibitors. It is important to reiterate that this data does not include this compound due to the absence of published research.
| Compound/Derivative Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Oxindole Analogues | TAK1 | 8.9 nM (for compound 10) | [4] |
| Spirooxindole Derivatives | Multiple (e.g., VEGFR, PDGFR) | Varies (micromolar to nanomolar range) | [6] |
| Substituted Oxindol-3-ylidenes | AMPK | Nanomolar inhibition | [5] |
| Pyrrole Indolin-2-One Derivatives | VEGFR-2, PDGFRβ | Varies depending on substitution | [7] |
Common Signaling Pathways Targeted by Oxindole Derivatives
Many oxindole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.
Detailed Experimental Protocols (General)
Below are generalized protocols for common assays used to evaluate the biological activity of novel compounds like oxindole derivatives.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (or a known inhibitor as a positive control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxindole derivatives as inhibitors of TAK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Comparative Analysis of 6-Methylsulfonyloxindole and Alternative Compounds in Experimental Research
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for indole and oxindole derivatives, offering a predictive framework for the potential activities of 6-Methylsulfonyloxindole. Due to the limited publicly available data on this compound, this guide leverages experimental findings from structurally similar and functionally relevant alternatives, primarily Indole-3-carbinol and various oxindole derivatives.
The indole and oxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these heterocycles have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] This guide will synthesize the available experimental data to provide a comparative analysis, aiding researchers in the evaluation of this compound in their experimental designs.
Comparison of Biological Activities
While direct experimental data for this compound is scarce, the biological activities of related indole and oxindole compounds provide a basis for predicting its potential therapeutic effects. The introduction of a methylsulfonyl group can influence the compound's electronic properties and bioavailability, potentially modulating its activity.
| Compound/Class | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity | Antioxidant Activity |
| This compound (Predicted) | Potential activity based on the oxindole core, which is known to exhibit anticancer properties.[1][4] | Predicted to have activity, as many indole and oxindole derivatives show anti-inflammatory effects.[5] The methylsulfonyl group may enhance this activity. | Potential activity, as various indole and oxindole derivatives have shown antimicrobial effects.[1][3] | Possible activity, a common feature of indole derivatives.[6] |
| Indole-3-carbinol (I3C) | Well-documented anticancer properties, affecting cell cycle, apoptosis, and DNA repair.[7][8] | Demonstrates anti-inflammatory activities.[6] | Shows activity against various microbes.[9] | Exhibits antioxidant properties.[6] |
| Oxindole Derivatives | A significant number of oxindole derivatives are being investigated as anticancer agents.[1][4] | Many oxindole derivatives possess potent anti-inflammatory activity, with some acting as dual COX/5-LOX inhibitors.[5] | Various oxindole derivatives have shown antibacterial and antifungal activities.[3][10] | Some oxindole derivatives have been reported to have antioxidant activity.[1] |
Key Signaling Pathways
The biological effects of indole and oxindole derivatives are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and predicting the potential pathways modulated by this compound.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Indole-3-carbinol has been shown to promote goblet-cell differentiation by regulating this pathway.[11]
References
- 1. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Natural Chemopreventive Compound Indole-3-carbinol: State of the Science | In Vivo [iv.iiarjournals.org]
- 9. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives [mdpi.com]
- 10. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Methylsulfonyloxindole and related compounds. Due to the limited publicly available experimental data on this compound, this guide focuses on a comparative analysis of structurally similar compounds with known biological activities. This approach allows for informed hypotheses regarding the potential properties of this compound and provides a framework for future experimental design.
The core structure of this compound, an indolin-2-one substituted with a methylsulfonyl group at the 6-position, suggests potential for a range of biological activities. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological effects. The addition of a methylsulfonyl group, a known pharmacophore, can significantly influence a molecule's physicochemical properties and biological targets.
This guide will focus on two key classes of related compounds for which experimental data is available: N-methylsulfonyl-indole derivatives and substituted indolin-2-one derivatives. By examining their anti-inflammatory and analgesic properties, we can infer the potential therapeutic applications of this compound.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of selected N-methylsulfonyl-indole and substituted indolin-2-one derivatives, providing a benchmark for potential future studies on this compound.
Anti-inflammatory and Enzyme Inhibitory Activity
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | In Vitro 5-LOX IC50 (µM) | In Vivo Anti-inflammatory Activity (% edema inhibition) |
| Compound 4e (N-methylsulfonyl-indole derivative) | Not Reported | 0.05 | Not Reported | 78.5% |
| Compound 5d (N-methylsulfonyl-indole derivative) | Not Reported | 0.07 | 0.15 | 75.3% |
| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | Not Reported | Not Reported | Not Reported | 55.6% (at 4h) |
| Indomethacin (Reference) | Not Reported | Not Reported | Not Reported | 82.1% |
| Celecoxib (Reference) | Not Reported | 0.06 | Not Reported | 72.4% |
Data for N-methylsulfonyl-indole derivatives extracted from a study on their dual COX-2/5-LOX inhibitory effects.[1][2][3] Data for 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one and Indomethacin extracted from a study on its anti-inflammatory and analgesic properties.[4]
Analgesic and Ulcerogenic Effects
| Compound | Analgesic Activity (% protection) | Ulcerogenic Lesions (average number) |
| 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | 44.2% | 0 |
| Lumiracoxib (Reference) | 38.8% | 10 |
| Diclofenac (Reference) | Not Reported | 74 |
| Indomethacin (Reference) | 73.1% | Not Reported |
Data extracted from a study on 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future comparative studies.
In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity Assay
The inhibitory activities of the N-methylsulfonyl-indole derivatives against COX-1, COX-2, and 5-LOX were measured using enzyme immunoassay (EIA) kits.[1][3] The assays are typically performed as follows:
-
Enzyme Preparation: Purified ovine COX-1, human recombinant COX-2, or potato 5-LOX is used.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a buffer solution.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of prostaglandin E2 (for COX assays) or leukotriene B4 (for 5-LOX assay) produced is quantified using a specific EIA kit according to the manufacturer's instructions.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)
This widely used model assesses the in vivo anti-inflammatory activity of compounds:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compounds or reference drugs are administered orally or intraperitoneally at a specific dose.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats.
-
Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to evaluate the peripheral analgesic activity of compounds:
-
Animal Model: Albino mice are commonly used.
-
Compound Administration: The test compounds or reference drugs are administered orally or intraperitoneally.
-
Induction of Pain: After a specific period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Calculation of Protection: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups with the control group.[4]
Ulcerogenic Effect Assessment
The gastric ulcerogenic potential of compounds is evaluated as follows:
-
Animal Model: Rats are typically used.
-
Compound Administration: The test compounds or reference drugs are administered orally at a high dose for several consecutive days.
-
Gastric Mucosa Examination: On the final day, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration or hemorrhage.
-
Scoring: The severity of gastric lesions can be scored based on their number and size.[4]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of these compounds.
Caption: The Arachidonic Acid Cascade via COX and LOX Pathways.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive, the analysis of structurally related N-methylsulfonyl-indole and substituted indolin-2-one derivatives provides valuable insights. The potent dual COX-2/5-LOX inhibitory activity of N-methylsulfonyl-indole derivatives and the favorable safety profile of the substituted indolin-2-one suggest that this compound could be a promising candidate for development as an anti-inflammatory agent with potentially reduced gastrointestinal side effects.
Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo evaluation using the experimental protocols detailed in this guide. Such studies are crucial to validate the hypothesized biological activities and to fully elucidate the therapeutic potential of this novel compound. The comparative data presented herein serves as a foundational resource for researchers embarking on the exploration of this compound and its analogs.
References
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of the Biological Effects of the 6-Sulfonyloxindole Scaffold and Its Analogs as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of oxindole derivatives, with a focus on the potential anti-inflammatory properties of the 6-sulfonyloxindole scaffold. Due to the limited direct experimental data on 6-Methylsulfonyloxindole, this analysis leverages data from structurally related oxindole analogs to provide a cross-validation of its anticipated biological activities and therapeutic potential. The information presented is intended to guide further research and development of this class of compounds.
Introduction to Oxindole Derivatives as Anti-Inflammatory Agents
The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A key mechanism underlying the anti-inflammatory properties of many oxindole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[3] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
This guide focuses on the 6-sulfonyloxindole scaffold, a substitution pattern that has been explored for various biological activities. By examining the performance of analogous substituted oxindoles, we can infer the potential efficacy and mechanism of action of this compound as an anti-inflammatory agent.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of oxindole derivatives is typically evaluated through in vivo and in vitro assays. The carrageenan-induced paw edema model in rats is a standard in vivo test to assess acute anti-inflammatory effects, while in vitro assays often focus on the inhibition of key inflammatory enzymes like COX-2 and the reduction of inflammatory mediators such as nitric oxide (NO).
In Vivo Anti-Inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of various oxindole derivatives from the carrageenan-induced paw edema assay. This allows for a comparison of the potential efficacy of different substitution patterns on the oxindole core.
Table 1: In Vivo Anti-Inflammatory Activity of Substituted Oxindole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound ID | Substitution Pattern | Dose (mg/kg) | Max. Edema Inhibition (%) | Time Point (h) | Reference Compound | Max. Edema Inhibition (%) of Reference |
| 4h | 5-Chloro-3-(substituted ester) | 20 | 100.00 | 3 | Indomethacin | 85.12 |
| 6d | 5-Bromo-3-(substituted ester) | 20 | 100.00 | 5 | Indomethacin | 85.12 |
| 6f | 5-Nitro-3-(substituted ester) | 20 | 100.00 | 5 | Indomethacin | 85.12 |
| 6j | 5-Methyl-3-(substituted ester) | 20 | 100.00 | 3 | Indomethacin | 85.12 |
| 7m | 5-Nitro-3-(substituted imine) | 20 | 100.00 | 3 | Indomethacin | 85.12 |
Data sourced from a study on novel oxindole conjugates.[5]
In Vitro COX-2 Inhibitory Activity
The in vitro inhibitory activity against the COX-2 enzyme is a direct measure of the compound's potential mechanism of action. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, with lower values indicating higher potency.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Substituted Oxindole Derivatives
| Compound ID | Substitution Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound | COX-2 IC50 (µM) of Reference |
| 4h | 5-Chloro-3-(substituted ester) | 0.164 | 0.0533 | 3.07 | Celecoxib | 0.03 |
| 4e | 3-(α,β-unsaturated ketone) | Not Reported | 3.34 | Not Reported | Celecoxib | 0.03 |
| 9h | 3-(α,β-unsaturated ketone) | Not Reported | 2.35 | Not Reported | Celecoxib | 0.03 |
| 9i | 3-(α,β-unsaturated ketone) | Not Reported | 2.42 | Not Reported | Celecoxib | 0.03 |
| Indomethacin | - | Not Reported | 6.84 | Not Reported | - | - |
Data for compounds 4h, 4e, 9h, and 9i are sourced from studies on novel oxindole derivatives.[3][4][5] Data for Indomethacin is from a study on indolizine derivatives.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the anti-inflammatory effects of oxindole derivatives.
Carrageenan-Induced Rat Paw Edema Assay (In Vivo)
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats (150-180 g) are typically used.
-
Procedure:
-
A 0.1 mL solution of 1% carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
The test compounds are administered orally at a specified dose (e.g., 20 mg/kg) one hour before the carrageenan injection.
-
A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the drug-treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The assay is typically performed using a colorimetric or fluorometric inhibitor screening kit.
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) and heme in a reaction buffer.
-
The reaction is initiated by adding arachidonic acid as the substrate.
-
The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. The subsequent peroxidase activity of COX converts PGG2 to PGH2, and this activity is measured by monitoring the appearance of a colored or fluorescent product.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of oxindole derivatives are primarily mediated through the inhibition of the COX-2 pathway, which is a key component of the arachidonic acid cascade.
Arachidonic Acid Cascade and COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory process and the point of intervention for COX-2 inhibitors.
Caption: The Arachidonic Acid Cascade and the inhibitory action of oxindole derivatives on COX-2.
Experimental Workflow for Anti-Inflammatory Drug Screening
The logical flow for screening and validating potential anti-inflammatory compounds like this compound is depicted below.
Caption: A typical workflow for the screening and development of novel anti-inflammatory agents.
Conclusion and Future Directions
The cross-validation of biological effects through the analysis of structurally related analogs suggests that this compound holds promise as a potential anti-inflammatory agent, likely acting through the inhibition of the COX-2 enzyme. The data presented on various substituted oxindoles demonstrate that this chemical scaffold can yield compounds with potent in vivo anti-inflammatory activity and selective in vitro COX-2 inhibition.
To definitively establish the biological profile of this compound, further direct experimental evaluation is imperative. Future research should focus on:
-
Synthesis and Characterization: The chemical synthesis and full characterization of this compound.
-
Direct Biological Evaluation: Performing in vitro COX-1/COX-2 inhibition assays and in vivo anti-inflammatory studies, such as the carrageenan-induced paw edema model, specifically with this compound.
-
Mechanism of Action Studies: Investigating the effects on downstream signaling pathways, including the modulation of pro-inflammatory cytokines and transcription factors like NF-κB.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of 6-sulfonyloxindole analogs to understand the impact of different sulfonyl substituents on activity and selectivity.
-
Safety and Toxicity Profiling: Conducting preliminary toxicity studies to assess the safety profile of the compound.
By systematically following the outlined experimental workflow, the therapeutic potential of this compound as a novel anti-inflammatory agent can be thoroughly elucidated, paving the way for potential lead optimization and further drug development.
References
- 1. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Efficacy Analysis of 6-Methylsulfonyloxindole: Data Currently Unavailable
A comprehensive comparative analysis of the efficacy of 6-Methylsulfonyloxindole against standard inhibitors cannot be provided at this time due to the limited availability of public data on its biological activity. Extensive searches of scientific literature and chemical databases have revealed information pertaining to the chemical identity of this compound, including its CAS number (850429-63-9), but have not yielded the necessary data to perform a meaningful comparison with other inhibitors.
To generate a publishable comparison guide as requested, critical information is required, which includes:
-
Biological Target: The specific protein, enzyme, or pathway that this compound inhibits is not currently documented in the available resources. Without this information, it is impossible to identify appropriate "standard inhibitors" for a direct comparison.
-
Quantitative Efficacy Data: Key performance metrics such as IC50, EC50, or Ki values, which are essential for quantifying the potency and efficacy of an inhibitor, are not publicly available for this compound.
-
Experimental Protocols: Detailed methodologies of the experiments used to determine efficacy are necessary for a thorough and objective comparison. This information is not available.
-
Signaling Pathway Involvement: Understanding the signaling pathways modulated by this compound is crucial for creating the requested diagrams and for a complete mechanistic comparison. This information is also not present in the searched resources.
While the chemical properties of this compound are documented by various chemical suppliers, the biological and pharmacological data required to fulfill the request for a comparative guide—including data presentation in tables, detailed experimental protocols, and signaling pathway diagrams—are not available in the public domain at this time. Further research and publication of studies detailing the inhibitory effects and mechanism of action of this compound are needed before such a comparative analysis can be conducted.
A Comparative Guide to the Validation of Analytical Methods for 6-Methylsulfonyloxindole
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of common analytical techniques applicable to the analysis of 6-Methylsulfonyloxindole, a substituted indole derivative. The selection of an appropriate analytical method is a critical step in the drug development process, essential for purity assessment, stability studies, and quality control.
The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS)—are evaluated based on key validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] While specific experimental data for this compound is not publicly available, this guide leverages established methodologies for substituted indoles to provide a robust framework for method development and validation.[4][5]
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS for the analysis of substituted indole compounds. These values are representative and serve as a general guideline; specific performance will depend on the optimized and validated method for this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (r²) | > 0.999[6] | > 0.99 | > 0.99[6] |
| Accuracy (% Recovery) | 95 - 105%[6] | 90 - 110% | 90 - 110%[6] |
| Precision (RSD%) | < 2%[6] | < 15% | < 15%[6] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[6] | Analyte Dependent | 0.1 - 1.0 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[6] | Analyte Dependent | 0.3 - 3.0 ng/mL[6] |
| Specificity/Selectivity | High[6] | Very High | Very High[6] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of indole derivatives and should be adapted and validated specifically for this compound.[4]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the quantitative analysis of substituted indoles due to its sensitivity and reproducibility.[4]
a. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in a compatible solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
b. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV or Diode Array Detector (DAD) at a suitable wavelength determined by the UV spectrum of this compound.
c. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds.
a. Sample Preparation:
-
Dissolve 1-2 mg of the this compound sample in 1 mL of a suitable solvent.[4]
-
If necessary, perform a derivatization step to increase volatility and thermal stability.
b. GC-MS Conditions:
-
Injector Temperature: 250 °C[4]
-
Injection Mode: Split (e.g., 50:1 ratio)[4]
-
Injection Volume: 1 µL[4]
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C[4]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
MS Transfer Line Temperature: 280 °C[4]
-
Ion Source Temperature: 230 °C[4]
-
Ionization Energy: 70 eV[4]
-
Scan Range: 40 - 450 m/z[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for impurity profiling and trace analysis.[8]
a. Sample Preparation: Follow the same procedure as for HPLC.
b. LC-MS Conditions:
-
LC Conditions: Utilize the HPLC conditions described above.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow for the specific analyte.
-
Mandatory Visualization
Caption: General workflow for the validation of an analytical method.[4][6]
Caption: Decision workflow for selecting an analytical method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
Benchmarking the Anti-Inflammatory Properties of 6-Methylsulfonyloxindole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of compounds structurally related to 6-Methylsulfonyloxindole, a novel indole derivative. Due to the limited availability of public data on this compound, this guide focuses on benchmarking the performance of closely related N-methylsulfonyl-indole derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is collated from preclinical studies and aims to provide a framework for evaluating the potential of this class of compounds in inflammation research and drug development.
Executive Summary
N-methylsulfonyl-indole derivatives have emerged as a promising class of anti-inflammatory agents.[1] Preclinical data suggest that these compounds exert their effects through the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[2][3] This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to offer a comprehensive comparison with widely used NSAIDs like Indomethacin and Celecoxib.
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of N-methylsulfonyl-indole derivatives has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, comparing the activity of these compounds with standard NSAIDs.
In Vitro COX Inhibition
The inhibition of COX-1 and COX-2 enzymes is a primary mechanism of action for many NSAIDs.[4] Selective inhibition of COX-2 is a desirable characteristic to minimize gastrointestinal side effects associated with non-selective COX inhibitors.[4]
Table 1: Comparative COX-1 and COX-2 Inhibitory Activity (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indole Derivative 4b | 11.84 | 0.11 | 107.63 |
| Indole Derivative 4d | 14.56 | 0.17 | 85.65 |
| Indole Derivative 4f * | 16.15 | 0.15 | 107.67 |
| Indomethacin | 0.039 | 0.49 | 0.08 |
| Celecoxib | >100 | 0.05 | >2000 |
*Data for 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives from a study by Ali et al. (2018).[5]
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of novel compounds.[6][7]
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound (Dose) | Inhibition of Edema (%) | Time Point (hours) |
| Indole Derivative 4b * (20 mg/kg) | 90.5 | 3 |
| Indole Derivative 4d * (20 mg/kg) | 75.6 | 3 |
| Indole Derivative 4f * (20 mg/kg) | 81.1 | 3 |
| Indomethacin (10 mg/kg) | 87.7 | 3 |
*Data for 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives from a study by Ali et al. (2018).[5]
Inhibition of Pro-Inflammatory Cytokines
The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a hallmark of inflammation.[8] The ability of a compound to inhibit TNF-α production is a key indicator of its anti-inflammatory potential.
Table 3: Comparative Inhibition of TNF-α Production in LPS-Stimulated Macrophages
| Compound | IC50 (µM) for TNF-α Inhibition |
| N-methylsulfonyl-indole derivative 4d | 0.25 |
| N-methylsulfonyl-indole derivative 4e | 0.22 |
| N-methylsulfonyl-indole derivative 5b | 0.28 |
| N-methylsulfonyl-indole derivative 5d | 0.21 |
| Indomethacin | Not reported in the same study |
*Data for novel N-methylsulfonyl-indole derivatives from a study by Philoppes et al. (2022).[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Protocol:
-
Male Wistar rats (150-180 g) are fasted for 12 hours before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test compound groups (at various doses).
-
The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[9]
In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Protocol:
-
The inhibitory activity is measured using a COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
The assay is performed according to the manufacturer's instructions. Briefly, the assay measures the peroxidase activity of cyclooxygenase.
-
The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
The assay is performed with and without the test compounds at various concentrations.
-
The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are calculated from the concentration-response curves.
Measurement of TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the in vitro effect of a test compound on the production of the pro-inflammatory cytokine TNF-α.
Protocol:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.[10]
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.[11]
-
The percentage inhibition of TNF-α production is calculated by comparing the levels in treated cells to those in LPS-stimulated cells without treatment.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of N-methylsulfonyl-indole derivatives are primarily attributed to their modulation of the arachidonic acid cascade and cytokine signaling pathways.
Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins, which are key mediators of inflammation. N-methylsulfonyl-indole derivatives, like traditional NSAIDs, are believed to inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the COX-2 pathway by N-methylsulfonyl-indole derivatives.
NF-κB Signaling Pathway in Macrophages
The transcription factor NF-κB is a master regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[12] The inhibition of TNF-α production by N-methylsulfonyl-indole derivatives suggests a potential modulation of the NF-κB signaling pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Workflow for Compound Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of novel anti-inflammatory compounds like this compound and its analogs.
Caption: A streamlined workflow for anti-inflammatory drug discovery.
Conclusion
The available preclinical data on N-methylsulfonyl-indole derivatives demonstrate their potential as potent and selective anti-inflammatory agents.[5] Their ability to inhibit COX-2 and pro-inflammatory cytokines at concentrations comparable to or better than established NSAIDs warrants further investigation.[1][5] While specific data for this compound is not yet publicly available, the promising activity of its structural analogs suggests that this compound could be a valuable lead for the development of new anti-inflammatory therapies. Future studies should focus on a comprehensive in vivo characterization of this compound, including its pharmacokinetic and toxicological profiles, to fully assess its therapeutic potential.
References
- 1. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. inotiv.com [inotiv.com]
- 7. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the antioxidant potential of various indole structures
A Comparative Analysis of Indole-Based Compounds in Mitigating Oxidative Stress
For researchers and professionals in the fields of drug discovery and development, the quest for novel antioxidant agents is a perpetual endeavor. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a myriad of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] In this context, the indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of biological activities, including potent antioxidant effects.[1][2] This guide provides a comparative study of the antioxidant potential of various indole structures, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the development of next-generation therapeutics.
The antioxidant efficacy of indole derivatives is profoundly influenced by their structural features. The presence of the indole NH group, the nature and position of substituents on the indole ring, and the integration of other pharmacophores, such as phenolic moieties, all play a crucial role in their ability to scavenge free radicals and modulate cellular oxidative stress.[3][4] Studies have shown that certain indole derivatives can even surpass the antioxidant activity of well-established antioxidants like Trolox, a water-soluble analog of vitamin E.[3]
Comparative Antioxidant Potential of Indole Structures
To facilitate a clear comparison, the following table summarizes the antioxidant activity of various indole derivatives as reported in the scientific literature. The data is primarily presented as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a widely used method to evaluate antioxidant potential. Lower IC50 values indicate greater antioxidant activity.
| Indole Structure/Derivative | Antioxidant Assay | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Methoxy-substituted indole curcumin derivative | DPPH | - (90.50% inhibition) | - | - | [2] |
| Hydroxy substituted ethenyl indole | DPPH | ~ 24 | Vitamin E | ~ 26 | [5] |
| Other ethenyl indoles | DPPH | 30 - 63 | Vitamin E | ~ 26 | [5] |
| Indole derivative with pyrrolidinedithiocarbamate moiety | DPPH | - (38% scavenging activity) | Gramine | - (5% scavenging activity) | [6] |
| Melatonin | ABTS | - (TEAC: 2.5-3.9 mM) | Trolox | - (TEAC: 1 mM) | [4][7] |
| 5-Hydroxytryptophan | ABTS | - (TEAC: >2.5 mM) | Trolox | - (TEAC: 1 mM) | [4][7] |
| Tryptophan | ABTS | - (TEAC: ~1.5 mM) | Trolox | - (TEAC: 1 mM) | [4][7] |
| Indole-3-acetic acid | ABTS | - (TEAC: ~1 mM) | Trolox | - (TEAC: 1 mM) | [4][7] |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) values from the ABTS assay are also included, where higher values indicate greater antioxidant capacity.
Experimental Protocols for Assessing Antioxidant Potential
The evaluation of antioxidant activity is crucial for the comparative analysis of different chemical structures. The following are detailed methodologies for the three most common in vitro antioxidant assays cited in the literature for indole compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, simple, and rapid method for screening the antioxidant potential of various compounds.[8]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 10⁻³ M) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8] A working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[8]
-
Reaction Mixture: In a typical assay, a small volume of the test compound (dissolved in a suitable solvent) is mixed with the DPPH working solution.[8]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method to determine the total antioxidant capacity of compounds.[9]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color, which is measured spectrophotometrically.[9]
Protocol:
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Reaction: A specific volume of the test compound is added to the ABTS•+ working solution, and the mixture is incubated for a set time (e.g., 6 minutes).
-
Measurement: The absorbance is recorded at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.[4][7]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
Principle: At a low pH, a colorless ferric-tripyridyltriazine complex is reduced to the blue-colored ferrous form by antioxidants. The intensity of the blue color is proportional to the reducing power of the antioxidants in the sample.[11]
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[10]
-
Reaction: The FRAP reagent is pre-warmed to 37°C. A small volume of the sample is then added to the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically ferrous sulfate, and is expressed as Fe²⁺ equivalents.[11]
Signaling Pathways Modulated by Indole Antioxidants
The antioxidant effects of indole derivatives are not limited to direct radical scavenging. They also exert their protective effects by modulating various intracellular signaling pathways involved in cellular stress response and survival.
Caption: General experimental workflow for the comparative study of indole antioxidants.
One of the key pathways implicated in the cellular response to oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown that some indole alkaloids can modulate MAPK signaling, which plays a critical role in cell proliferation, apoptosis, and inflammation.[12]
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Assessing the Specificity of 6-Methylsulfonyloxindole in Cellular Assays: A Comparative Guide
A comprehensive evaluation of the cellular specificity of 6-Methylsulfonyloxindole (6-MSO) is currently challenging due to the limited availability of direct experimental data for this specific compound in publicly accessible research. However, by examining structurally related compounds, specifically N-methylsulfonyl-indole derivatives, we can infer a putative mechanism of action and construct a framework for its comparative analysis.
Recent studies on novel N-methylsulfonyl-indole derivatives have demonstrated their potential as anti-inflammatory agents through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1][2] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes. Therefore, this guide will proceed under the hypothesis that 6-MSO shares this mechanism of action.
To provide a thorough comparative analysis, 6-MSO's putative activity will be benchmarked against two well-characterized inhibitors:
-
Celecoxib: A selective COX-2 inhibitor.
-
Licofelone: A dual COX-2/5-LOX inhibitor.
This guide will present a comparative overview of these compounds, detail the necessary experimental protocols to assess specificity, and provide visualizations of the relevant biological pathways and experimental workflows.
Comparative Inhibitor Specificity
The following table summarizes the inhibitory activity of the comparator compounds against their primary targets. The data for 6-MSO is presented as "hypothetical" and would require experimental validation.
| Compound | Primary Target(s) | IC50 (COX-2) | IC50 (5-LOX) | Key Off-Targets |
| This compound (Putative) | COX-2 / 5-LOX | Data Not Available | Data Not Available | Data Not Available |
| Celecoxib | COX-2 | ~0.04 µM | >100 µM | Carbonic anhydrases |
| Licofelone | COX-2 / 5-LOX | ~0.1 µM | ~0.2 µM | Hematological parameters (in vivo) |
Signaling Pathway and Experimental Workflow
To visualize the context of this analysis, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing inhibitor specificity.
Experimental Protocols
To experimentally validate the specificity of 6-MSO and compare it to other inhibitors, a series of in vitro and cell-based assays are required.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the compound on purified COX-2 and 5-LOX enzymes.
Protocol:
-
COX-2 Inhibition Assay (Colorimetric):
-
Purified human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., 6-MSO, Celecoxib, Licofelone) in a 96-well plate.
-
The enzymatic reaction is initiated by adding arachidonic acid as the substrate and a colorimetric probe.
-
The production of Prostaglandin G2 (PGG2) is measured by monitoring the absorbance at a specific wavelength (e.g., 590 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
5-LOX Inhibition Assay (Fluorometric):
-
Purified human recombinant 5-LOX enzyme is pre-incubated with the test compound.
-
The reaction is started by adding arachidonic acid.
-
The production of leukotrienes is measured using a fluorescent probe that detects hydroperoxides.
-
Fluorescence is measured at the appropriate excitation and emission wavelengths.
-
IC50 values are determined from the dose-response curve.
-
Cellular Assays for Target Engagement
Objective: To assess the ability of the compound to inhibit COX-2 and 5-LOX activity within a cellular context.
Protocol:
-
LPS-Stimulated Prostaglandin E2 (PGE2) Production in Macrophages:
-
A macrophage cell line (e.g., RAW 264.7) is seeded in 24-well plates.
-
Cells are pre-treated with different concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to stimulate COX-2 expression and activity.
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC50 for the inhibition of PGE2 production is calculated.
-
-
Calcium Ionophore-Stimulated Leukotriene B4 (LTB4) Production in Neutrophils:
-
Isolated human neutrophils or a suitable cell line are pre-incubated with the test compound.
-
5-LOX activity is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
The reaction is stopped, and the supernatant is collected.
-
The amount of LTB4 is measured by ELISA.
-
The cellular IC50 for LTB4 inhibition is determined.
-
Off-Target Specificity Profiling
Objective: To identify potential off-target interactions of the compound.
Protocol:
-
Kinase Panel Screening:
-
The test compound is screened against a large panel of purified kinases (e.g., >400) at a fixed concentration (e.g., 10 µM).
-
The percentage of inhibition for each kinase is determined using a radiometric or fluorescence-based assay.
-
"Hits" (kinases inhibited above a certain threshold, e.g., 50%) are further evaluated to determine their IC50 values.
-
-
Cell Viability/Cytotoxicity Assay:
-
Various cell lines (e.g., cancer cell lines, normal cell lines) are treated with a range of concentrations of the test compound for 48-72 hours.
-
Cell viability is assessed using a method such as the MTT or CellTiter-Glo assay.
-
The GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) is calculated to assess the general toxicity of the compound.
-
Conclusion
While direct experimental evidence for the cellular specificity of this compound is not currently available, its structural similarity to known dual COX-2/5-LOX inhibitors provides a strong rationale for its putative mechanism of action. The experimental protocols outlined in this guide offer a robust framework for validating this hypothesis and comprehensively characterizing the specificity of 6-MSO. By comparing its activity profile with established selective and dual inhibitors like Celecoxib and Licofelone, researchers can gain valuable insights into its therapeutic potential and potential for off-target effects. This systematic approach is crucial for the advancement of novel anti-inflammatory agents in drug discovery and development.
References
Independent Verification of Synthesis Pathways for 6-Methylsulfonyloxindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The functionalization of the oxindole core, particularly at the 6-position, can significantly modulate its pharmacological properties. This guide explores viable synthetic routes to 6-Methylsulfonyloxindole, providing a theoretical framework and comparative data from analogous reactions to aid in the selection of an optimal synthetic strategy.
Proposed Synthetic Pathways
Two primary strategies are proposed for the synthesis of this compound:
-
Pathway A: Late-Stage Sulfonylation. This approach involves the initial synthesis of a 6-substituted oxindole precursor, followed by the introduction or modification of the substituent to form the methylsulfonyl group.
-
Pathway B: Early-Stage Introduction of the Sulfonyl Moiety. This strategy begins with a commercially available starting material that already contains the methylsulfonyl group or a suitable precursor, followed by the construction of the oxindole ring.
Pathway A: Late-Stage Sulfonylation of a 6-Substituted Oxindole
This pathway commences with the synthesis of a 6-substituted oxindole, such as 6-bromooxindole, which then serves as a handle for the introduction of the methylsulfonyl group.
Step 1: Synthesis of 6-Bromooxindole
A common method for the synthesis of 6-bromooxindole involves the cyclization of an N-protected 2-bromo-4-chloro-1-nitrobenzene derivative, followed by reduction. A well-documented approach is the palladium-catalyzed intramolecular α-arylation of an α-chloroacetanilide.
Experimental Protocol (Analogous Reaction):
A procedure analogous to the synthesis of substituted oxindoles involves the palladium-catalyzed cyclization of α-chloroacetanilides. In a typical reaction, an N-substituted-2-bromoaniline is acylated with chloroacetyl chloride to form the corresponding α-chloroacetanilide. This intermediate is then subjected to a palladium-catalyzed intramolecular C-H functionalization to yield the oxindole.
Diagram of Pathway A:
Caption: Proposed synthesis of this compound via a late-stage sulfonylation approach.
Step 2: Introduction of the Methylsulfonyl Group
From 6-bromooxindole, the methylsulfonyl group can be introduced via a two-step sequence: palladium-catalyzed thiomethylation followed by oxidation.
Experimental Protocol (Analogous Reaction):
Palladium-catalyzed cross-coupling reactions of aryl halides with sodium methanethiolate are known to proceed in good yields. The subsequent oxidation of the resulting thioether to the sulfone can be achieved using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (Analogous) |
| Thiomethylation | 6-Bromooxindole, Sodium methanethiolate | Pd(dba)₂, Xantphos | Dioxane | 110 °C | 70-90% |
| Oxidation | 6-(Methylthio)oxindole, m-CPBA | - | DCM | 0 °C to rt | >90% |
Table 1: Summary of reaction conditions and typical yields for analogous reactions in Pathway A.
Pathway B: Early-Stage Introduction of the Sulfonyl Moiety
This pathway begins with a commercially available aniline derivative that already possesses the methylsulfonyl group. The oxindole ring is then constructed in subsequent steps.
Step 1: Synthesis of N-(4-(methylsulfonyl)phenyl)-2-chloroacetamide
4-(Methylsulfonyl)aniline is acylated with chloroacetyl chloride to form the key intermediate for the cyclization reaction.
Experimental Protocol:
To a solution of 4-(methylsulfonyl)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran, an equimolar amount of triethylamine or another non-nucleophilic base is added. Chloroacetyl chloride is then added dropwise at 0 °C. The reaction is typically stirred at room temperature until completion.
Step 2: Intramolecular Cyclization
The resulting α-chloroacetanilide undergoes an intramolecular Friedel-Crafts type reaction or a palladium-catalyzed C-H activation/cyclization to form the oxindole ring.
Diagram of Pathway B:
Caption: Proposed synthesis of this compound via an early-stage introduction of the sulfonyl group.
Experimental Protocol (Analogous Reaction):
The palladium-catalyzed synthesis of oxindoles from α-chloroacetanilides is a well-established method.[1] A mixture of the N-(4-(methylsulfonyl)phenyl)-2-chloroacetamide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., a Buchwald ligand), and a base (e.g., NaOtBu or K₂CO₃) in a high-boiling solvent like toluene or dioxane is heated.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (Analogous) |
| Acylation | 4-(Methylsulfonyl)aniline, Chloroacetyl chloride | Et₃N | DCM | 0 °C to rt | >95% |
| Cyclization | N-(4-(methylsulfonyl)phenyl)-2-chloroacetamide | Pd(OAc)₂, SPhos | Toluene | 100 °C | 60-85% |
Table 2: Summary of reaction conditions and typical yields for analogous reactions in Pathway B.
Comparison of Proposed Pathways
| Feature | Pathway A: Late-Stage Sulfonylation | Pathway B: Early-Stage Introduction of the Sulfonyl Moiety |
| Starting Materials | Readily available 4-bromo-2-nitrotoluene. | Commercially available 4-(methylsulfonyl)aniline. |
| Number of Steps | Longer (typically 4 steps). | Shorter (typically 2 steps). |
| Key Reactions | Oxindole formation, Pd-catalyzed thiomethylation, oxidation. | Acylation, Pd-catalyzed intramolecular C-H activation/cyclization. |
| Potential Issues | Potential for side reactions during thiomethylation and oxidation. | The electron-withdrawing nature of the sulfonyl group might hinder the cyclization step. |
| Overall Feasibility | High, based on well-established individual reactions. | High, as Pd-catalyzed oxindole synthesis is robust.[1] |
| Predicted Yield | Moderate overall yield due to the number of steps. | Potentially higher overall yield due to fewer steps. |
Table 3: Comparative analysis of the proposed synthetic pathways.
Conclusion and Recommendation
Both proposed pathways offer viable routes to this compound based on established organic synthesis methodologies.
Pathway B is recommended as the more efficient and potentially higher-yielding approach due to the fewer number of synthetic steps and the use of a commercially available starting material that already contains the key sulfonyl functionality. The primary challenge in this pathway will be optimizing the palladium-catalyzed cyclization, as the electron-withdrawing nature of the methylsulfonyl group could deactivate the aromatic ring towards C-H activation.
Pathway A, while longer, provides a more modular approach. The synthesis of 6-bromooxindole is well-documented, and the subsequent functionalization offers flexibility. However, the multi-step nature of this pathway may lead to a lower overall yield.
Independent experimental verification of both pathways is necessary to determine the optimal conditions and to fully assess the feasibility and efficiency of each approach for the synthesis of this compound. This guide provides the foundational information required for researchers to embark on this verification process.
References
Safety Operating Guide
Proper Disposal of 6-Methylsulfonyloxindole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 6-Methylsulfonyloxindole, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. All personnel handling this chemical must be thoroughly familiar with these protocols and local hazardous waste regulations.
Hazard Assessment and Safety Precautions
While a specific safety data sheet for this compound was not found, the general class of sulfonyl and oxindole compounds requires careful handling. Assume the compound is hazardous in the absence of complete data.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first steps in compliant disposal.
-
Waste Classification: Chemical waste generators are responsible for determining if a substance is classified as hazardous waste according to local, regional, and national regulations.[1][3]
-
Segregation: Do not mix this compound waste with incompatible materials. As a general precaution, avoid mixing with strong oxidizing agents, acids, bases, or any substance with which its reactivity is unknown.[2] Store waste in designated, separate containers.[4][5]
Disposal Procedures
Disposal of this compound should be managed through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][5][6]
Step-by-Step Disposal Protocol:
-
Container Selection: Use a sturdy, chemically compatible container with a tightly sealing lid for collecting solid waste. For liquid waste (e.g., solutions containing the compound), use a compatible liquid waste container.[4][5]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly identify the contents, including the full chemical name ("this compound"), concentration, and any other components in the waste mixture. The accumulation start date should also be recorded.[5]
-
Waste Accumulation:
-
Solid Waste: Collect waste this compound powder, contaminated personal protective equipment (e.g., gloves), and weighing papers in the designated solid waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid waste container.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[5]
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel. The SAA should have secondary containment to capture any potential leaks.[5]
-
Disposal Request: Once the waste container is full or the accumulation time limit is reached (as per institutional guidelines), arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal company.
Decontamination of Empty Containers:
Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid chemical waste.[7]
-
Container Disposal: After triple rinsing and air drying, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate recycling or regular trash receptacle, in accordance with institutional policy.[7]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is large or involves a highly volatile substance, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an absorbent material like vermiculite, dry sand, or a commercial chemical absorbent to contain the material.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material and any remaining solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Segregation | Store separately from acids, bases, oxidizers, and other incompatible materials. | [4] |
| Container Management | Keep waste containers tightly closed except when adding waste. | [4][5] |
| Empty Container Rinsing | The first rinse of an empty chemical container must be collected as hazardous waste. | [7] |
| Satellite Accumulation Area (SAA) Limit | Do not store more than 10 gallons of hazardous waste in a laboratory SAA. | [7] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. nswai.org [nswai.org]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-Methylsulfonyloxindole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methylsulfonyloxindole. Adherence to these procedures is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be worn at all times to protect against splashes.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[1] For prolonged contact or immersion, consider thicker, heavy-duty gloves.[4] Always inspect gloves for signs of degradation or punctures before use.[6] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn over personal clothing.[6] |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[7] |
Safety and Handling Protocol
1. Preparation:
-
Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.[6]
-
Prepare Work Area: Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure easy access to an emergency eyewash station and safety shower.
2. Handling:
-
Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Transfer: When transferring the solid compound, take care to avoid the formation of dust.[1][2] Use appropriate tools (e.g., spatula) for transfer.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Post-Handling:
-
Secure Container: Tightly close the container after use.[1]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Decontamination: Thoroughly clean the work area after handling is complete. Wash hands and any exposed skin thoroughly with soap and water.[8]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and compatible waste containers.[6] Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][10]
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[2] Avoid generating dust.
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. americanchemistry.com [americanchemistry.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
